molecular formula C6H3F4N B1331599 5-Fluoro-2-(trifluoromethyl)pyridine CAS No. 936841-73-5

5-Fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B1331599
CAS No.: 936841-73-5
M. Wt: 165.09 g/mol
InChI Key: URVIJEPCSODFNU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3F4N and its molecular weight is 165.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVIJEPCSODFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650508
Record name 5-Fluoro-2-(trifluoromethyl)pyridine
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Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936841-73-5
Record name 5-Fluoro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
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Record name 5-fluoro-2-(trifluoromethyl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)pyridine is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of a prominent synthetic route to this compound and details its structural and spectroscopic characterization. The information presented herein is intended to support researchers and scientists in the efficient synthesis and reliable identification of this versatile compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound proceeds from 5-Fluoro-2-picolinic acid. This transformation involves the conversion of the carboxylic acid functionality into a trifluoromethyl group using a fluorinating agent.

Synthetic Pathway

The synthesis involves the direct fluorination of 5-Fluoro-2-picolinic acid using sulfur tetrafluoride (SF₄) in the presence of hydrogen fluoride (HF).

G A 5-Fluoro-2-picolinic acid B This compound A->B 85 °C, 24 h, Autoclave R SF4, HF

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is based on established literature procedures for similar transformations.[1]

Materials:

  • 5-Fluoro-2-picolinic acid

  • Sulfur tetrafluoride (SF₄)

  • Anhydrous hydrogen fluoride (HF)

  • A suitable solvent (e.g., dichloromethane)

  • Autoclave reactor

Procedure:

  • In a well-ventilated fume hood, a high-pressure autoclave reactor is charged with 5-Fluoro-2-picolinic acid.

  • Anhydrous hydrogen fluoride is carefully added to the reactor.

  • The reactor is sealed and cooled to a low temperature (e.g., -78 °C) before introducing a stoichiometric excess of sulfur tetrafluoride.

  • The reaction mixture is then heated to 85 °C and maintained at this temperature with stirring for 24 hours.

  • After the reaction period, the autoclave is cooled to room temperature, and the excess pressure is carefully vented through a scrubbing system.

  • The crude reaction mixture is cautiously quenched with a cooled aqueous solution of a base (e.g., sodium bicarbonate) to neutralize the acidic components.

  • The aqueous layer is extracted multiple times with a suitable organic solvent, such as dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield pure this compound.

Yield: A typical yield for this reaction is reported to be around 75%.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₃F₄N
Molecular Weight 165.09 g/mol
CAS Number 936841-73-5

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The expected data from these analyses are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated organic molecules. The presence of both ¹⁹F and ¹H active nuclei provides detailed information about the connectivity and environment of atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon directly attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other ring carbons will also exhibit coupling with the ring fluorine atom.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two signals: a singlet for the trifluoromethyl group and a multiplet for the fluorine atom attached to the pyridine ring. The chemical shifts are characteristic of fluorine atoms in these electronic environments.

Spectroscopic Data Expected Chemical Shifts (δ) and Coupling Constants (J)
¹H NMR Aromatic region (approx. 7.0-9.0 ppm), with splitting patterns influenced by H-H and H-F coupling.
¹³C NMR Aromatic region (approx. 110-160 ppm), with C-F coupling constants providing structural information. The CF₃ carbon will be a quartet.
¹⁹F NMR CF₃ group (approx. -60 to -70 ppm), F on the ring (approx. -90 to -130 ppm).
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Data:

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of 165.09 m/z.

  • Fragmentation Pattern: Characteristic fragmentation may involve the loss of a fluorine atom, a trifluoromethyl radical, or other fragments of the pyridine ring.

Mass Spectrometry Data Expected m/z Values
Molecular Ion Peak 165
Key Fragments [M-F]⁺, [M-CF₃]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected Data:

  • C-F Stretching: Strong absorption bands in the region of 1000-1400 cm⁻¹.

  • C=N and C=C Stretching (Pyridine Ring): Absorptions in the 1400-1600 cm⁻¹ region.

  • C-H Stretching (Aromatic): Peaks typically appear above 3000 cm⁻¹.

Infrared Spectroscopy Data Expected Absorption Bands (cm⁻¹)
C-F Stretch 1000 - 1400 (strong)
Aromatic C=C and C=N Stretch 1400 - 1600
Aromatic C-H Stretch > 3000

Experimental Workflow Diagram

The following diagram illustrates the general workflow from synthesis to characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization A Reactants: 5-Fluoro-2-picolinic acid, SF4, HF B Reaction in Autoclave (85 °C, 24 h) A->B C Work-up and Purification B->C D NMR Spectroscopy (1H, 13C, 19F) C->D Structural Analysis E Mass Spectrometry D->E Molecular Weight Confirmation F IR Spectroscopy E->F Functional Group Identification G Pure 5-Fluoro-2- (trifluoromethyl)pyridine F->G Final Product Confirmation

Caption: General workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide has outlined a robust synthetic method for this compound and has provided a framework for its comprehensive characterization. The detailed experimental considerations and expected spectroscopic data will be valuable for researchers engaged in the synthesis and application of this important fluorinated heterocyclic compound in the fields of medicinal chemistry and materials science. The unique electronic properties conferred by the fluoro and trifluoromethyl substituents make it a promising scaffold for the development of new bioactive molecules.

References

physicochemical properties of 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of fluorine and a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a workflow for its synthesis and characterization.

Physicochemical Properties

The following table summarizes the key (CAS RN: 936841-73-5). It is important to note that some of the available data are predicted values. For comparative purposes, data for the isomeric 2-Fluoro-5-(trifluoromethyl)pyridine are also included where available.

PropertyThis compound2-Fluoro-5-(trifluoromethyl)pyridine
Molecular Formula C₆H₃F₄N[1]C₆H₃F₄N
Molecular Weight 165.09 g/mol [1][2]165.09 g/mol
Appearance Colorless to light yellow liquid[3]Colorless to almost colorless clear liquid[4][5]
Boiling Point 101.0 ± 35.0 °C (Predicted)[3]118-122 °C[4][5] or 120 °C[6]
Density 1.371 ± 0.06 g/cm³ (Predicted)[3]1.368 g/mL at 25 °C
pKa -1.87 ± 0.22 (Predicted)[3]-2.86 ± 0.10 (Predicted)[4][5]
Refractive Index Not availablen20/D 1.401 or 1.4020[4][5]
Flash Point Not available32.2 °C (closed cup) or 35°C (95°F)[4][5]
Storage Temperature 2-8°C under inert gas[3]2-8°C under inert gas[4][5]

Experimental Protocols

Detailed experimental protocols for the determination of the are outlined below. These represent general methodologies that are widely applicable in chemical research.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus.

  • Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The compound is placed in the round-bottom flask with a few boiling chips.

    • The apparatus is assembled for distillation.

    • The flask is heated gently.

    • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

A pycnometer is used for the precise determination of density.

  • Apparatus: A pycnometer of a known volume, a balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the liquid, ensuring no air bubbles are trapped, and weighed again.

    • The temperature of the liquid is recorded.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of pKa

The pKa can be determined by potentiometric titration or UV-Vis spectroscopy.

  • Potentiometric Titration:

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).

    • A standardized solution of a strong acid or base is added in small increments.

    • The pH is measured after each addition using a calibrated pH meter.

    • A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • ¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atoms in the trifluoromethyl group can be sensitive to the protonation state of the pyridine nitrogen. By monitoring the change in the ¹⁹F NMR chemical shift as a function of pH, the pKa can be determined.[7][8]

Characterization by Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are crucial for confirming the structure of the molecule.[9][10] The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are recorded on an NMR spectrometer. The chemical shifts, coupling constants, and integration values provide detailed structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and confirm its molecular weight.[11][12] The compound is injected into a gas chromatograph, where it is vaporized and separated on a column. The separated compound then enters a mass spectrometer, which provides a mass spectrum that can be used to identify the compound.

Synthesis and Analysis Workflow

The synthesis of fluorinated pyridines often involves multi-step processes.[13][14][15] A general workflow for the synthesis and subsequent analysis of this compound is depicted below.

Synthesis_and_Analysis_Workflow Start Starting Materials (e.g., Substituted Picoline) Synthesis Multi-step Synthesis (e.g., Halogenation, Fluorination) Start->Synthesis Reaction Crude Crude Product Synthesis->Crude Isolation Purification Purification (e.g., Distillation, Chromatography) Crude->Purification Processing Pure Pure 5-Fluoro-2- (trifluoromethyl)pyridine Purification->Pure Final Product Analysis Physicochemical & Spectroscopic Analysis Pure->Analysis Characterization Data Characterization Data (Boiling Point, Density, NMR, GC-MS) Analysis->Data Results

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

5-Fluoro-2-(trifluoromethyl)pyridine CAS number and safety data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)pyridine

This technical guide provides comprehensive information on the chemical properties, safety data, and handling of this compound, intended for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical and Physical Properties

This compound is a fluorinated pyridine derivative. Its unique properties, imparted by the fluorine and trifluoromethyl groups, make it a valuable intermediate in the synthesis of complex organic molecules.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 936841-73-5[2][3][4][5]
Molecular Formula C₆H₃F₄N[3][5][6]
Molecular Weight 165.09 g/mol [3][5]
Appearance Colorless to light yellow liquid[5]
Boiling Point 101.0 ± 35.0 °C (Predicted)[5]
Density 1.371 ± 0.06 g/cm³ (Predicted)[5]
pKa -1.87 ± 0.22 (Predicted)[5]
IUPAC Name This compound[3]
SMILES C1=CC(=NC=C1F)C(F)(F)F[3]

Safety and Hazard Information

This compound is classified as hazardous.[3] Adherence to strict safety protocols is mandatory when handling this substance.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard H226Flammable liquid and vapor[3]
H302Harmful if swallowed[3]
H312Harmful in contact with skin[3]
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H332Harmful if inhaled[3]
H335May cause respiratory irritation[3]
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7][8]
P233Keep container tightly closed.[7][8]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7][9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7][9][10]
Response P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][9][10]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]
Storage P403+P235Store in a well-ventilated place. Keep cool.[7]
P405Store locked up.[7]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[7]
Handling and Storage
  • Handling : Handle in a well-ventilated place, preferably under a chemical fume hood.[7][10] Wear suitable protective clothing, including gloves and eye/face protection.[7][12] Avoid contact with skin and eyes and prevent the formation of aerosols.[7] Use non-sparking tools and take measures to prevent electrostatic discharge.[7][8]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][7][13] Recommended storage temperature is between 2-8°C under an inert gas like nitrogen or argon.[5] Keep away from heat and sources of ignition.[8]

First-Aid Measures
  • Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7][9][13]

  • Skin Contact : Immediately remove all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[7][13]

  • Eye Contact : Rinse cautiously with water for several minutes, also under the eyelids.[7][13] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[13]

  • Ingestion : Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9][13]

Logical Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_hood Work in a Ventilated Chemical Fume Hood prep_ppe->prep_hood prep_tools Assemble Non-Sparking Tools and Glassware prep_hood->prep_tools handle_transfer Transfer Reagent Under Inert Atmosphere prep_tools->handle_transfer Proceed to Handling handle_reaction Perform Reaction at Controlled Temperature handle_transfer->handle_reaction handle_monitor Monitor Reaction Progress handle_reaction->handle_monitor cleanup_quench Quench Reaction Safely handle_monitor->cleanup_quench Reaction Complete cleanup_waste Segregate Halogenated Organic Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Work Area cleanup_waste->cleanup_decon

Caption: Logical workflow for the safe handling of hazardous chemical reagents.

Experimental Protocols

While specific experimental data for this compound is limited in the public domain, protocols for closely related isomers are available and provide valuable insight. The following is a cited synthesis protocol for the isomer 2-Fluoro-5-(trifluoromethyl)pyridine .

Synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine via Halogen Exchange

This protocol details the synthesis from 2-chloro-5-trifluoromethylpyridine.[14]

Materials:

  • Potassium Fluoride (KF)

  • N,N-dimethylacetamide

  • Benzyl triethyl ammonium chloride (catalyst)

  • 2-chloro-5-trifluoromethylpyridine

Procedure:

  • A 1-liter three-necked flask is charged with 46.20g (0.80 mol) of KF and 500 mL of N,N-dimethylacetamide.[14]

  • The mixture is heated to 125 °C and stirred for 30 minutes.[14]

  • 7g (0.03 mol) of benzyl triethyl ammonium chloride and 100g (0.55 mol) of 2-chloro-5-trifluoromethylpyridine are added to the flask.[14]

  • A condenser is attached, and the reaction mixture is heated to 135 °C and stirred for 10 hours.[14]

  • The reaction is monitored by gas chromatography. The reaction is stopped when the concentration of the starting material is less than 1%.[14]

  • The product is isolated by direct distillation of the reaction solution under reduced pressure, collecting the fraction at 40-45 °C / 11 mmHg.[14]

Yield: 87.80g of 2-fluoro-5-trifluoromethylpyridine (95.56% yield) with a purity of 98.95% (GC).[14]

G Synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine cluster_reactants Inputs reactant1 2-chloro-5- (trifluoromethyl)pyridine step1 1. Mix KF and Solvent 2. Heat to 125°C reactant2 Potassium Fluoride (KF) catalyst Benzyl triethyl ammonium chloride solvent N,N-dimethylacetamide (Solvent) step2 3. Add Reactant and Catalyst step1->step2 step3 4. Heat to 135°C for 10h step2->step3 step4 5. Monitor by Gas Chromatography step3->step4 step5 6. Reduced Pressure Distillation (40-45°C / 11 mmHg) step4->step5 If starting material < 1% product 2-Fluoro-5- (trifluoromethyl)pyridine step5->product

References

The Emergence of a Key Building Block: A Technical Guide to 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound, has steadily gained prominence in the fields of medicinal chemistry and drug discovery. Its strategic combination of a trifluoromethyl group and a fluorine atom on the pyridine ring imparts unique physicochemical properties to molecules, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in the development of innovative pharmaceuticals.

While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of fluorinated pyridines in agrochemical and pharmaceutical research. The introduction of fluorine and trifluoromethyl groups is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules. As such, this compound has been recognized as a key "fragment molecule" or intermediate, providing a structural scaffold for the development of a diverse range of therapeutic candidates.[1][2]

Physicochemical Properties and Spectroscopic Data

This compound (CAS Number: 936841-73-5) is a colorless liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1. Detailed, publicly available spectroscopic data for this compound is limited; however, typical analytical characterization would involve 1H, 13C, and 19F NMR, as well as mass spectrometry to confirm its structure and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 936841-73-5[3]
Molecular Formula C₆H₃F₄N[3]
Molecular Weight 165.09 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point Not explicitly available
Density Not explicitly available

Synthesis and Experimental Protocols

Representative Synthesis of this compound

This protocol is based on the general principles of nucleophilic aromatic substitution for the synthesis of fluorinated pyridines.

Reaction Scheme:

Materials:

  • 5-Chloro-2-(trifluoromethyl)pyridine

  • Potassium Fluoride (KF) or Cesium Fluoride (CsF) (anhydrous)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet, add anhydrous potassium fluoride or cesium fluoride.

  • Add the anhydrous polar aprotic solvent to the reaction vessel.

  • Heat the mixture to a high temperature (typically between 150-250 °C) with vigorous stirring under an inert atmosphere.

  • Slowly add 5-Chloro-2-(trifluoromethyl)pyridine to the heated reaction mixture.

  • Maintain the reaction at the elevated temperature for several hours, monitoring the progress by an appropriate analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

Note: Reaction conditions such as temperature, reaction time, and the choice of fluorinating agent and solvent need to be optimized for the specific substrate to achieve the best yield and purity.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The trifluoromethyl group can enhance binding to hydrophobic pockets of target proteins, while the fluorine atom can modulate electronic properties and block metabolic degradation.

Role as a Building Block in the Synthesis of Bioactive Molecules

Patents have cited this compound as a key starting material or intermediate in the synthesis of inhibitors for several important drug targets:

  • Colony-Stimulating Factor 1 Receptor (CSF1R or cFMS) Modulators: These are investigated for their potential in treating various cancers and inflammatory diseases.

  • SHP2 Inhibitors: Targeting the SHP2 phosphatase is a promising strategy in cancer therapy.

  • WDR5 Inhibitors: These are being explored as potential treatments for various cancers, including mixed-lineage leukemia.

  • Galectin Inhibitors: These have potential applications in oncology and inflammatory conditions.

The general workflow for utilizing this compound in a drug discovery program is illustrated in the following diagram.

Caption: Workflow of this compound in drug discovery.

Signaling Pathways of Target Molecules

While this compound itself does not directly participate in signaling pathways, it is a key component of molecules designed to modulate specific pathways implicated in disease. The diagram below illustrates a generalized signaling pathway that can be targeted by inhibitors synthesized using this building block.

G Targeted Signaling Pathway Modulation ligand Growth Factor/ Cytokine receptor Receptor Tyrosine Kinase (e.g., cFMS) ligand->receptor downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) receptor->downstream inhibitor Inhibitor derived from This compound inhibitor->receptor response Cellular Response (Proliferation, Survival, etc.) downstream->response

Caption: Inhibition of a signaling pathway by a derivative.

Conclusion

This compound has emerged as a valuable and versatile building block in modern medicinal chemistry. Its strategic incorporation into drug candidates can significantly enhance their pharmacological properties. While its own discovery and history are intertwined with the broader development of fluorinated heterocycles, its continued use in the synthesis of novel inhibitors for critical disease targets underscores its importance. Further research into more efficient and scalable synthetic routes for this compound will undoubtedly facilitate its wider application and contribute to the discovery of the next generation of therapeutics.

References

Spectroscopic Analysis of 5-Fluoro-2-(trifluoromethyl)pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectroscopic data for the chemical compound 5-Fluoro-2-(trifluoromethyl)pyridine (CAS Number: 936841-73-5). Due to the limited availability of public domain spectroscopic data for this specific isomer, this document outlines general experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis that are applicable to this class of compounds. The guide also includes visualizations of typical analytical workflows.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine and trifluoromethyl substituents. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule. This guide aims to provide a centralized resource for its spectroscopic properties.

Chemical Structure:

Spectroscopic Data

A comprehensive search of publicly available scientific databases and literature has revealed a notable lack of specific, published spectroscopic data (NMR, IR, MS) for this compound. While data for isomers such as 2-Fluoro-5-(trifluoromethyl)pyridine is more readily available, direct spectral data for the 5-Fluoro-2-(trifluoromethyl) isomer remains elusive.

Therefore, the following sections provide predicted data and general characteristics based on the analysis of similar fluorinated pyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques used for characterization.

Table 1: Predicted ¹H NMR Data

PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-37.8 - 8.0ddJ(H-C-C-H), J(H-C-C-F)
H-47.4 - 7.6dddJ(H-C-C-H), J(H-C-N-C-H), J(H-C-C-F)
H-68.5 - 8.7dJ(H-C-N)

Table 2: Predicted ¹³C NMR Data

PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
C-2145 - 150q²J(C-F) of CF₃
C-3120 - 125dJ(C-H)
C-4135 - 140dJ(C-H)
C-5160 - 165d¹J(C-F)
C-6148 - 152dJ(C-H)
CF₃120 - 125q¹J(C-F)

Table 3: Predicted ¹⁹F NMR Data

PositionPredicted Chemical Shift (ppm)Multiplicity
F (on C-5)-110 to -130m
CF₃ (on C-2)-60 to -70s
Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-F, C=N, and C=C bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
1600 - 1450Medium - StrongC=C and C=N stretching (aromatic ring)
1350 - 1150StrongC-F stretching (trifluoromethyl group)
1250 - 1000StrongC-F stretching (aromatic fluorine)
Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
165100[M]⁺ (Molecular Ion)
146Moderate[M - F]⁺
96Moderate[M - CF₃]⁺

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum with a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire the spectrum with a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Use a suitable reference standard (e.g., CFCl₃).

IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean plates first and then the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a volatile compound like this, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Instrumentation: Use a mass spectrometer capable of high-resolution measurements to determine the exact mass.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Workflow Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution ThinFilm Prepare Thin Film (Neat Liquid) Sample->ThinFilm Dilution Dilute in Suitable Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR IR Spectroscopy ThinFilm->IR MS Mass Spectrometry Dilution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Picking, Fragmentation Analysis) MS->ProcessMS Interpretation Structural Elucidation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR_Workflow NMR Spectroscopy Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃) Acquire1H Acquire ¹H NMR SamplePrep->Acquire1H Acquire13C Acquire ¹³C NMR SamplePrep->Acquire13C Acquire19F Acquire ¹⁹F NMR SamplePrep->Acquire19F ProcessData Process Raw Data (Fourier Transform, Phasing) Acquire1H->ProcessData Acquire13C->ProcessData Acquire19F->ProcessData AnalyzeSpectra Analyze Spectra (Chemical Shifts, Coupling Constants, Integration) ProcessData->AnalyzeSpectra StructureConfirm Structure Confirmation AnalyzeSpectra->StructureConfirm

Caption: A typical workflow for NMR spectroscopic analysis.

Conclusion

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel agrochemicals and pharmaceuticals.[1][2][3] A thorough understanding of its solubility and stability is paramount for its effective application in research and development, influencing everything from reaction conditions and formulation to bioavailability and shelf-life.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting solubility and stability experiments.

PropertyValueSource
Molecular Formula C₆H₃F₄NPubChem[4]
Molecular Weight 165.09 g/mol PubChem[4]
CAS Number 936841-73-5ChemicalBook[5]
Appearance Assumed to be a liquid, based on isomersN/A
Boiling Point Not specified. Isomer 2-Fluoro-5-(trifluoromethyl)pyridine boils at 118-122°C.ChemicalBook[6]
Density Not specified. Isomer 2-Fluoro-5-(trifluoromethyl)pyridine has a density of 1.368 g/mL at 25°C.Sigma-Aldrich[7]

Solubility Profile: Experimental Determination

The solubility of a compound is a critical parameter for its use in synthesis, formulation, and biological systems. The following protocols provide standard methods for determining the solubility of this compound in various solvents.

Recommended Solvents for Testing

Based on the properties of related fluorinated pyridine compounds, solubility should be assessed in a range of solvents covering different polarities. A suggested list includes:

  • Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4

  • Polar Protic: Ethanol, Methanol, Isopropanol

  • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)

  • Nonpolar: Toluene, Hexanes, Dichloromethane (DCM)

Experimental Protocol: Gravimetric Method

The gravimetric method is a highly accurate technique for quantifying solubility.[8]

Objective: To determine the saturation solubility of the compound in a given solvent by weighing the solid residue after solvent evaporation.

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Sealed vials (e.g., screw-cap glass vials)

  • Constant temperature agitator (shaker or orbital mixer)

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

  • Analytical balance

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a constant temperature agitator (e.g., 25°C) for a minimum of 24-48 hours to allow the system to reach equilibrium.[8]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifuging the vial at high speed or by filtering the solution through a syringe filter.[9] The filter should be pre-conditioned with the solvent.

  • Sample Collection: Carefully transfer a precise, known volume (e.g., 1.0 mL) of the clear, saturated supernatant into a pre-weighed, dry container.

  • Solvent Evaporation: Remove the solvent completely from the collected sample. This is typically done using a vacuum oven at a temperature below the compound's boiling point or via a rotary evaporator.[8][9]

  • Mass Determination: Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again on an analytical balance.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of container with residue - Mass of empty container) / Volume of supernatant collected (L)

Data Presentation: Solubility

Results from the gravimetric analysis should be recorded in a structured table for clear comparison.

Table 1: Solubility of this compound at 25°C

Solvent Polarity Index Solubility (g/L) Qualitative Assessment
Water 10.2 [Experimental Result] e.g., Sparingly Soluble
Ethanol 4.3 [Experimental Result] e.g., Soluble
DMSO 7.2 [Experimental Result] e.g., Freely Soluble
Dichloromethane 3.1 [Experimental Result] e.g., Very Soluble
Hexanes 0.1 [Experimental Result] e.g., Insoluble

Caption: Template for recording experimental solubility data.

Visualization: Solubility Determination Workflow

The general workflow for determining solubility via the gravimetric method is illustrated below.

G Figure 1: Gravimetric Solubility Determination Workflow A Add excess solute to known volume of solvent B Equilibrate at constant temperature (24-48h) A->B C Separate solid and liquid phases (Centrifuge / Filter) B->C D Transfer known volume of clear supernatant C->D E Evaporate solvent completely (Vacuum Oven) D->E F Weigh dried residue E->F G Calculate Solubility (g/L) F->G

Caption: Gravimetric Solubility Determination Workflow.

Stability Profile: Experimental Determination

Stability testing is crucial for defining storage conditions, shelf-life, and potential degradation pathways. Forced degradation (stress testing) is used to accelerate the chemical degradation of a substance to identify likely breakdown products and validate the stability-indicating power of analytical methods.[10]

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • Solutions: 0.1 N HCl (acidic), 0.1 N NaOH (basic), Purified Water (neutral)

  • Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store at room temperature for a set period. Basic conditions often cause faster degradation.

    • Neutral Hydrolysis: Mix the stock solution with purified water. Store at an elevated temperature (e.g., 60°C).

    • Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature.

    • Thermal Stress: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C, in 10°C increments above accelerated testing conditions) for one week.[10] Also, store a solution of the compound under the same conditions.

    • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH guidelines.[10] A control sample should be kept in the dark.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and identify the relative retention times and peak areas of any degradation products.

Data Presentation: Stability

Forced degradation results should be tabulated to show the extent of degradation under each condition.

Table 2: Forced Degradation of this compound

Stress Condition Time (hours) Initial Assay (%) Final Assay (%) % Degradation No. of Degradants
0.1 N HCl (60°C) 24 100 [Result] [Result] [Result]
0.1 N NaOH (RT) 24 100 [Result] [Result] [Result]
Water (60°C) 24 100 [Result] [Result] [Result]
3% H₂O₂ (RT) 24 100 [Result] [Result] [Result]
Thermal (70°C) 168 100 [Result] [Result] [Result]
Photolytic (ICH) - 100 [Result] [Result] [Result]

Caption: Template for recording forced degradation stability data.

Visualization: Stability Testing Workflow

The workflow for a comprehensive forced degradation study is outlined in the diagram below.

G Figure 2: Forced Degradation Study Workflow cluster_stress Stress Conditions A Acid Hydrolysis (HCl, Heat) Analyze Analyze samples at t=0 and specified intervals (Stability-Indicating HPLC) A->Analyze B Base Hydrolysis (NaOH, RT) B->Analyze C Oxidation (H₂O₂, RT) C->Analyze D Thermal (Heat) D->Analyze E Photolytic (ICH Light) E->Analyze Start Prepare Stock Solution of Compound Start->A Start->B Start->C Start->D Start->E End Evaluate Data: - % Degradation - Degradation Profile Analyze->End

Caption: Forced Degradation Study Workflow.

Conclusion

This guide provides a robust set of experimental protocols for the systematic evaluation of the solubility and stability of this compound. While inherent data for this specific molecule is sparse in existing literature, the methodologies detailed herein—including the gravimetric method for solubility and a comprehensive forced degradation study for stability—offer a clear path for researchers to generate the critical data needed for drug development, chemical synthesis, and other scientific applications. Adherence to these standardized procedures will ensure the generation of high-quality, reliable, and comparable data, facilitating the successful application of this promising chemical entity.

References

Potential Research Areas for 5-Fluoro-2-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound with significant potential as a versatile building block in the development of novel agrochemicals and pharmaceuticals. The unique combination of a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring imparts distinct electronic properties and metabolic stability to molecules incorporating this scaffold. This technical guide provides a comprehensive overview of the synthesis, reactivity, and known applications of trifluoromethylpyridines, with a specific focus on identifying and exploring potential research areas for the this compound isomer. This document outlines key experimental protocols, presents available quantitative data, and proposes future research directions for harnessing the potential of this valuable chemical entity.

Introduction

The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal and agrochemical chemistry for enhancing biological activity, metabolic stability, and lipophilicity.[1][2] The trifluoromethylpyridine (TFMP) scaffold, in particular, is a key structural motif found in numerous commercialized pesticides and pharmaceutical candidates.[3][4] The strategic placement of these fluorine-containing substituents on the pyridine ring can significantly influence the molecule's interaction with biological targets.[1] this compound, a specific isomer within this class, offers a unique substitution pattern that warrants detailed investigation for its potential in discovering new bioactive compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the halogen-exchange (Halex) reaction and the construction from fluorinated building blocks being the most common approaches for trifluoromethylpyridines in general.[5] A specific protocol for the synthesis of this compound has been reported.

Experimental Protocol: Synthesis via Fluorination

A reported synthesis of this compound involves the fluorination of a corresponding carboxylic acid precursor.

Reaction: 5-Fluoropyridine-2-carboxylic acid reacts with sulfur tetrafluoride (SF4) in the presence of hydrogen fluoride (HF) to yield this compound.

Detailed Protocol:

  • Reactants: 5-Fluoropyridine-2-carboxylic acid, Sulfur tetrafluoride (SF4), Hydrogen fluoride (HF).

  • Conditions: The reaction is carried out in an autoclave under an inert atmosphere.

  • Temperature: 85 °C.

  • Duration: 24 hours.

  • Yield: 75%.

This synthetic route provides a direct method to introduce the trifluoromethyl group at the 2-position of the 5-fluoropyridine ring. The following diagram illustrates this synthetic pathway.

G cluster_synthesis Synthesis of this compound start 5-Fluoropyridine-2-carboxylic acid product This compound start->product SF4, HF 85 °C, 24h 75% Yield

Figure 1: Synthesis of this compound.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the electronic nature of the pyridine ring, which is made significantly electron-deficient by the presence of both the fluorine and trifluoromethyl substituents. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr).

The fluorine atom at the 5-position and any potential leaving groups at the 2- and 6-positions are susceptible to displacement by nucleophiles. The trifluoromethyl group is a strong electron-withdrawing group, which further enhances the electrophilicity of the pyridine ring.

Potential Research Areas in Chemical Reactivity
  • Nucleophilic Aromatic Substitution (SNAr): A primary area for research is the systematic investigation of SNAr reactions with a diverse range of nucleophiles (O, N, S, and C-based). The fluorine atom at the 5-position is a potential site for substitution, although reactions at the positions ortho and para to the nitrogen are generally more facile in pyridine systems. The reactivity of any introduced leaving groups (e.g., chlorine) at the 4- or 6-positions should be explored to build a library of substituted derivatives.

  • Palladium-Catalyzed Cross-Coupling Reactions: The utility of this compound as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, should be investigated. These reactions would allow for the introduction of a wide array of aryl, heteroaryl, and amino functionalities, significantly expanding the chemical space accessible from this building block.

  • C-H Functionalization: Exploring the direct C-H functionalization of the pyridine ring would provide more atom-economical routes to novel derivatives. The regioselectivity of such reactions will be influenced by the directing effects of the existing substituents.

The following diagram illustrates potential reaction pathways for the derivatization of this compound.

G cluster_reactivity Potential Reactivity of this compound start This compound snar Nucleophilic Aromatic Substitution Products start->snar Nu- (e.g., R-O-, R2N-, R-S-) coupling Cross-Coupling Products start->coupling Pd-catalysis (e.g., Suzuki, Buchwald-Hartwig) ch_func C-H Functionalization Products start->ch_func Direct C-H Activation G cluster_workflow Discovery Workflow start This compound synthesis Synthesis of Derivative Libraries start->synthesis Derivatization (SNA, Coupling, etc.) screening Biological Screening (Agrochemical & Pharmaceutical) synthesis->screening sar SAR Studies screening->sar Identify Hits lead_opt Lead Optimization sar->lead_opt Design & Synthesize Improved Analogs candidate Preclinical/Field Candidate lead_opt->candidate

References

Theoretical Investigations of 5-Fluoro-2-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 5-Fluoro-2-(trifluoromethyl)pyridine, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical data for this specific isomer, this document leverages findings from closely related fluorinated and trifluoromethylated pyridine derivatives to present a predictive analysis. It covers computational methodologies, predicted molecular structure, and spectroscopic properties. The aim is to offer a foundational resource for researchers, enabling them to anticipate the molecule's characteristics and to design further experimental and computational studies.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group, in particular, is a common substituent in many bioactive compounds. This compound combines the features of a fluorine substituent and a trifluoromethyl group on a pyridine ring, making it a promising scaffold for the development of novel chemical entities.

This guide summarizes the expected theoretical characteristics of this compound based on established computational methods and data from analogous compounds.

Computational and Experimental Protocols

While specific experimental protocols for this compound are not extensively documented in the literature, this section outlines standard and effective methodologies for its theoretical and experimental characterization, based on studies of similar compounds.[1]

Computational Methodology

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of organic molecules. For fluorinated pyridine derivatives, the B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p), has been shown to provide reliable results for geometry optimization and vibrational frequency calculations.[2][3][4][5][6][7]

Geometry Optimization and Vibrational Analysis:

  • Software: Gaussian 09 or later versions.[7]

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.[2][5][6]

  • Basis Set: 6-311++G(d,p) for all atoms.[2][7]

  • Task: Optimization of the ground state geometry followed by frequency calculations to confirm the structure as a true minimum on the potential energy surface (no imaginary frequencies).

  • Output: Optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and vibrational frequencies with their corresponding IR and Raman intensities.

NMR Spectroscopy Simulation:

  • Method: Gauge-Independent Atomic Orbital (GIAO) method.[7]

  • Functional and Basis Set: B3LYP/6-311++G(d,p).

  • Solvent Effects: Can be included using a continuum model like the Polarizable Continuum Model (PCM).

  • Referencing: Calculated chemical shifts are typically referenced against a standard (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F).

UV-Vis Spectroscopy Simulation:

  • Method: Time-Dependent Density Functional Theory (TD-DFT).

  • Functional and Basis Set: B3LYP/6-311++G(d,p).

  • Solvent Effects: PCM can be used to simulate the spectrum in a specific solvent.

Experimental Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for structural elucidation.

  • The ¹⁹F NMR spectrum is expected to show two distinct signals: one for the fluorine atom on the pyridine ring and a singlet for the trifluoromethyl group.[8]

Vibrational Spectroscopy (IR and Raman):

  • FT-IR and FT-Raman spectra would provide information about the vibrational modes of the molecule.

  • Characteristic bands for C-F, C-N, and C-C stretching and bending vibrations are expected. The C-F stretching peak is typically observed between 1150 cm⁻¹ and 1250 cm⁻¹.[3]

UV-Vis Spectroscopy:

  • The UV-Vis absorption spectrum, likely recorded in a solvent like ethanol or chloroform, would reveal electronic transitions, typically π-π* transitions for the aromatic system.[9][10][11][12]

X-ray Crystallography:

  • Single-crystal X-ray diffraction would provide the definitive solid-state structure, including precise bond lengths and angles, and intermolecular interactions.[1]

Predicted Molecular Geometry

The optimized molecular geometry of this compound is predicted to be planar for the pyridine ring. The trifluoromethyl group will exhibit C₃ᵥ local symmetry. The following table presents predicted bond lengths and angles based on DFT calculations of similar molecules like 2,3-dichloro-5-trifluoromethyl pyridine.[13]

Parameter Predicted Value
Bond Lengths (Å)
C2-C3~1.39
C3-C4~1.38
C4-C5~1.39
C5-N1~1.34
N1-C6~1.33
C6-C2~1.40
C5-F~1.35
C2-C(F₃)~1.50
C-F (in CF₃)~1.34
**Bond Angles (°) **
N1-C2-C3~123
C2-C3-C4~118
C3-C4-C5~119
C4-C5-N1~118
C5-N1-C6~117
N1-C6-C2~125
C4-C5-F~119
N1-C2-C(F₃)~116
F-C-F (in CF₃)~107

Predicted Spectroscopic Data

Vibrational Spectroscopy

The vibrational spectrum of this compound is expected to be complex due to its low symmetry. The following table provides a tentative assignment of key vibrational modes based on studies of related molecules.[4][7][13]

Wavenumber (cm⁻¹) Assignment
~3100 - 3000C-H stretching
~1600 - 1400Pyridine ring C=C and C=N stretching
~1300 - 1100CF₃ symmetric and asymmetric stretching
~1250 - 1150C-F stretching (ring)
~1100 - 1000Pyridine ring breathing
~850 - 700C-H out-of-plane bending
Below 600CF₃ deformation and rocking modes, ring deformations
NMR Spectroscopy

The predicted NMR chemical shifts are crucial for the identification and characterization of this compound. The values below are estimates based on data for similar structures.[8]

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H7.5 - 8.5Multiplets
¹³C110 - 165 (ring carbons)Multiplets
~122 (q, ¹JCF ≈ 270 Hz) (CF₃)Quartet
¹⁹F-60 to -70 (CF₃)Singlet
-110 to -130 (ring F)Multiplet
UV-Vis Spectroscopy

Based on related aromatic compounds, this compound is expected to exhibit UV-Vis absorption bands corresponding to π → π* transitions.[9][10][11][12]

Solvent λmax (nm) Transition
Ethanol~260 - 280π → π*

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of a small organic molecule like this compound.

G Computational Chemistry Workflow A Molecule Building & Initial Geometry B Geometry Optimization (e.g., DFT/B3LYP) A->B Input Structure C Frequency Calculation B->C Optimized Geometry D Stationary Point Confirmation (No Imaginary Frequencies) C->D Vibrational Frequencies E Property Calculations (NMR, UV-Vis, etc.) D->E Validated Structure F Data Analysis & Comparison with Experimental Data E->F Calculated Properties

Caption: A flowchart of the computational chemistry process.

Structure-Property Relationship

This diagram illustrates the relationship between the molecular structure and its theoretically predictable and experimentally measurable properties.

G Structure-Property Relationship cluster_0 Theoretical Domain cluster_1 Spectroscopic Properties A Molecular Structure (Bond Lengths, Angles) B Electronic Structure (HOMO/LUMO) A->B Determines C Vibrational Spectra (IR, Raman) B->C Predicts D NMR Spectra (¹H, ¹³C, ¹⁹F) B->D Predicts E Electronic Spectra (UV-Vis) B->E Predicts

Caption: The interplay between molecular structure and spectroscopy.

Conclusion

This technical guide provides a theoretical framework for understanding the properties of this compound. While direct experimental data is sparse, the application of established computational methods, benchmarked against similar fluorinated pyridine derivatives, allows for reliable predictions of its molecular geometry and spectroscopic characteristics. The data and protocols presented herein are intended to serve as a valuable starting point for researchers in drug discovery and materials science, facilitating further investigation into this promising chemical entity. Future experimental work is necessary to validate and refine these theoretical predictions.

References

A Comprehensive Technical Review of 5-Fluoro-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)pyridine is a key fluorinated heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. The unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make it a valuable scaffold for the design of novel bioactive molecules. This technical guide provides a comprehensive literature review of this compound, covering its synthesis, spectral properties, and the biological activities of its derivatives. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are presented, alongside quantitative data on the anticancer and antiviral efficacy of related compounds. Visualizations of a representative synthetic workflow, a biological screening cascade, and a key signaling pathway are also provided to facilitate a deeper understanding of its application in drug discovery.

Introduction

The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The trifluoromethyl group can improve metabolic stability by blocking sites of oxidation, while the fluorine atom can modulate pKa, lipophilicity, and binding interactions. The pyridine scaffold itself is a prevalent motif in numerous approved drugs. The combination of these features in this compound makes it and its derivatives promising candidates for the development of new therapeutic agents. Derivatives of trifluoromethylpyridines have shown a wide range of biological activities, including as herbicides, insecticides, and fungicides in agriculture, as well as anticancer and antiviral agents in medicine.[1] This review consolidates the available scientific literature on this compound, offering a detailed resource for researchers engaged in the design and synthesis of novel pharmaceuticals.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several routes, often involving the fluorination of a corresponding chlorinated precursor. A common strategy involves the chlorine/fluorine exchange reaction on a trichloromethylpyridine derivative.[2]

Physicochemical Properties
PropertyValueReference
CAS Number936841-73-5[3]
Molecular FormulaC₆H₃F₄N[3]
Molecular Weight165.09 g/mol [3]
Boiling Point118-122 °C[4]
Density1.368 g/mL at 25 °C[5]
Refractive Index1.401[5]
Spectroscopic Data (Predicted)

Based on the analysis of closely related isomers and derivatives found in the literature, the following spectroscopic characteristics for this compound can be predicted.[2][6]

SpectroscopyPredicted Data
¹H NMR Three aromatic protons are expected. The proton at C4 would appear as a triplet of doublets, coupled to the fluorine at C5 and the proton at C3. The proton at C3 would be a multiplet, coupled to the protons at C4 and C6. The proton at C6 would likely be a doublet of quartets, coupled to the proton at C4 and the trifluoromethyl group.
¹³C NMR Six distinct carbon signals are expected. The carbon bearing the trifluoromethyl group (C2) would appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the fluorine atom (C5) would show a large one-bond C-F coupling constant.
¹⁹F NMR Two signals are anticipated: a singlet for the CF₃ group and a multiplet for the fluorine atom at the C5 position. The chemical shift of the CF₃ group is expected in the range of -60 to -70 ppm.
Mass Spec (EI) The molecular ion peak (M⁺) would be observed at m/z = 165.
IR Spectroscopy Characteristic absorption bands for C-F stretching (around 1100-1300 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹) are expected.

Experimental Protocols

Synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine (Adapted from a similar procedure)[4]

This protocol is adapted from the synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine from 2-Chloro-5-(trifluoromethyl)pyridine.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Potassium fluoride (KF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous potassium fluoride (1.5 equivalents) and a catalytic amount of the phase-transfer catalyst.

  • Anhydrous DMF is added to the flask, and the suspension is stirred under a nitrogen atmosphere.

  • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) is added to the suspension.

  • The reaction mixture is heated to 120-140 °C and stirred for 12-24 hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to afford this compound.

Biological Activity and Applications

The this compound scaffold is a key component in a variety of biologically active molecules, particularly in the fields of oncology and virology.

Anticancer Activity

Derivatives of trifluoromethyl-substituted pyridines and pyrimidines have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[7][8]

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)EGFR Kinase IC₅₀ (µM)
9a >50>50>500.215
9i 1.256.438.210.123
9j 0.895.877.540.108
9u 0.353.245.120.091
Gefitinib 0.0153.474.860.015
Antiviral Activity

The incorporation of trifluoromethylpyridine moieties has also been explored in the development of antiviral agents.

CompoundProtective Activity toward TMV (EC₅₀, µg/mL)Protective Activity toward CMV (EC₅₀, µg/mL)
A3 20.2-
A16 18.4347.8
Ningnanmycin (Control) 50.2359.6

Visualizations

Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Flame-dried three-necked flask reagents Add anhydrous KF and phase-transfer catalyst start->reagents solvent Add anhydrous DMF reagents->solvent reactant Add 2-Chloro-5-(trifluoromethyl)pyridine solvent->reactant heat Heat to 120-140 °C and stir for 12-24h reactant->heat monitor Monitor reaction by GC/TLC heat->monitor quench Cool and pour into ice-water monitor->quench extract Extract with organic solvent quench->extract wash Wash with brine and dry extract->wash concentrate Remove solvent under reduced pressure wash->concentrate purify Purify by distillation/chromatography concentrate->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

In Vitro Anticancer Screening Workflow

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay (MTT) cluster_3 Data Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat cells with serial dilutions of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT solution and incubate for 4h incubate2->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell inhibition read->calculate ic50 Determine IC50 values calculate->ic50

Caption: A typical workflow for in vitro anticancer activity screening using the MTT assay.

EGFR Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Differentiation Differentiation STAT3->Differentiation

Caption: A simplified representation of the EGFR signaling pathway.

Conclusion

This compound is a versatile and valuable building block in the synthesis of novel compounds with significant potential in both the pharmaceutical and agrochemical sectors. Its derivatives have demonstrated promising anticancer and antiviral activities. While comprehensive experimental data for the parent molecule is somewhat limited in publicly accessible literature, the information available for its analogs provides a strong foundation for its further exploration and utilization in drug discovery programs. The synthetic routes are generally well-established, and the methodologies for biological evaluation are standardized, facilitating the investigation of new derivatives. Future research efforts focused on the synthesis and biological screening of a wider range of compounds derived from this scaffold are warranted and hold the potential for the discovery of new and effective therapeutic agents.

References

An In-Depth Technical Guide to the Reactivity Profile of 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring, govern its reactivity and make it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable its effective utilization in research and development.

Introduction

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. Consequently, fluorinated pyridines, such as this compound, are highly sought-after intermediates in the development of new chemical entities.

The reactivity of the pyridine ring is significantly modulated by the presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position and the fluorine atom at the 5-position. These substituents create a highly electron-deficient aromatic system, activating the ring towards specific chemical transformations. This guide will delve into the key aspects of the reactivity of this compound.

General Reactivity Profile

The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom renders the carbon atoms of the ring electrophilic. The fluorine atom at the 5-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly due to the activating effect of the para-positioned trifluoromethyl group. Furthermore, the C-F bond can participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The general reactivity can be summarized by the following key transformations:

  • Nucleophilic Aromatic Substitution (SNAr) at the C5 position.

  • Palladium-Catalyzed Cross-Coupling Reactions at the C5 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of pyridine chemistry. In this compound, the fluorine atom at the C5 position is susceptible to displacement by a wide range of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The strong electron-withdrawing trifluoromethyl group at the C2 position effectively stabilizes the negative charge in this intermediate, thereby facilitating the reaction.

dot

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactions with N-Nucleophiles
Reactions with O-Nucleophiles

Alkoxides and phenoxides can displace the fluoride ion to form the corresponding ethers. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic polar solvent like DMF or DMSO.

Reactions with S-Nucleophiles

Thiolates are potent nucleophiles and readily react with this compound to yield thioethers. These reactions are often performed under basic conditions to generate the thiolate in situ.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. The C-F bond at the 5-position of this compound can be activated under specific catalytic conditions to participate in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent with an organic halide or triflate. While challenging, the C-F bond of fluorinated pyridines can be activated for Suzuki-Miyaura coupling, especially with the use of specialized ligands and conditions. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.

dot

Caption: Generalized scheme of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. While no direct examples for this compound were found, a protocol for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine provides a valuable starting point for developing conditions for the target molecule.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed method for the formation of C-N bonds.[2] This reaction is an alternative to direct SNAr for the synthesis of aminopyridines and often proceeds under milder conditions with a broader substrate scope.

Experimental Protocols

While specific experimental data for this compound remains limited in the provided search results, the following general protocols for related compounds can be adapted.

General Procedure for Sonogashira Cross-Coupling of a Halogenated Fluoropyridine

This protocol is adapted from the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine.[1]

Table 1: Reagents and Conditions for Sonogashira Coupling

Reagent/ParameterQuantity/Value
Halogenated Fluoropyridine1.1 equiv
Terminal Alkyne1.0 equiv
Pd(PPh₃)₄0.15 equiv
CuI0.3 equiv
SolventTHF/Et₃N (2:1)
TemperatureRoom Temperature
Reaction Time16 h

Procedure:

  • To a degassed solution of the halogenated fluoropyridine in a 2:1 mixture of THF and Et₃N, add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction mixture appropriately to isolate the desired product.

Conclusion

This compound exhibits a rich and versatile reactivity profile, primarily governed by the strong electron-withdrawing effects of its substituents. It is a prime candidate for nucleophilic aromatic substitution reactions at the C5 position with a variety of nucleophiles. Furthermore, the C-F bond can be activated for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of substituted pyridine derivatives. While specific experimental data for this compound is emerging, the general principles and protocols outlined in this guide provide a solid foundation for its application in synthetic chemistry. Further research into the specific reaction conditions and substrate scope for this compound will undoubtedly expand its utility as a valuable building block in the development of novel pharmaceuticals and agrochemicals.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Fluoro-2-(trifluoromethyl)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 5-Fluoro-2-(trifluoromethyl)pyridine as a versatile building block in palladium-catalyzed cross-coupling reactions. This valuable substrate is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. The strategic introduction of this moiety can enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties of target molecules.

This document covers three key cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the synthesis of acetylenic derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, assuming a suitable leaving group (e.g., bromine or chlorine) is present at that position.

General Reaction Scheme

Suzuki_Coupling reagents This compound (with leaving group at C2) plus1 + reagents->plus1 boronic_acid Aryl/Heteroaryl Boronic Acid or Ester catalyst Pd Catalyst Base boronic_acid->catalyst plus1->boronic_acid product 2-Aryl-5-fluoro- (trifluoromethyl)pyridine catalyst->product arrow Solvent, Heat

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110892
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DMF901678
42-Naphthylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃1,4-Dioxane1001088

Note: The data presented are representative examples based on analogous reactions and may require optimization for specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-halo-5-fluoro-(trifluoromethyl)pyridine with an arylboronic acid.

Materials:

  • 2-Halo-5-fluoro-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-halo-5-fluoro-(trifluoromethyl)pyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. This reaction is particularly valuable for introducing primary and secondary amines at the 2-position of the this compound core.

General Reaction Scheme

Buchwald_Hartwig reagents This compound (with leaving group at C2) plus1 + reagents->plus1 amine Primary or Secondary Amine catalyst Pd Catalyst Ligand Base amine->catalyst plus1->amine product 2-Amino-5-fluoro- (trifluoromethyl)pyridine catalyst->product arrow Solvent, Heat

Caption: General scheme of the Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001295
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101682
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH902488
4PiperidinePd(OAc)₂ (2)DavePhos (4)LiHMDSTHF801090

Note: The data presented are representative examples based on analogous reactions and may require optimization for specific substrates.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 2-halo-5-fluoro-(trifluoromethyl)pyridine with a primary or secondary amine.

Materials:

  • 2-Halo-5-fluoro-(trifluoromethyl)pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the 2-halo-5-fluoro-(trifluoromethyl)pyridine (1.0 mmol), palladium pre-catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (1.4 mmol) to a dry Schlenk tube containing a magnetic stir bar.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is an excellent method for introducing alkynyl moieties at the 2-position of the this compound scaffold.

General Reaction Scheme

Sonogashira_Coupling reagents This compound (with leaving group at C2) plus1 + reagents->plus1 alkyne Terminal Alkyne catalyst Pd Catalyst Cu(I) co-catalyst Base alkyne->catalyst plus1->alkyne product 2-Alkynyl-5-fluoro- (trifluoromethyl)pyridine catalyst->product arrow Solvent

Caption: General scheme of the Sonogashira coupling reaction.

Data Presentation: Sonogashira Coupling Conditions and Yields
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1692
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF60685
31-HexynePd(OAc)₂ (2)CuI (4)i-Pr₂NEtAcetonitrile80889
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)K₂CO₃Dioxane701275

Note: The data presented are representative examples based on analogous reactions and may require optimization for specific substrates.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of a 2-halo-5-fluoro-(trifluoromethyl)pyridine with a terminal alkyne.

Materials:

  • 2-Halo-5-fluoro-(trifluoromethyl)pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Solvent (e.g., THF)

  • Schlenk flask

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 2-halo-5-fluoro-(trifluoromethyl)pyridine (1.0 mmol), palladium catalyst (0.05 mmol), and copper(I) iodide (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (5 mL) and the base (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for cross-coupling reactions.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)pyridine is a key building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom, coupled with the presence of a fluorine atom at the 5-position, renders this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the facile introduction of a wide range of functionalities, making it an invaluable scaffold for the synthesis of novel therapeutic agents and agrochemicals.

These application notes provide detailed protocols and quantitative data for the nucleophilic substitution on this compound with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents.

Reaction Mechanism and Workflow

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the fluorine atom. This step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored through the elimination of the fluoride ion, yielding the substituted product.

Caption: General mechanism of nucleophilic aromatic substitution.

A typical experimental workflow for performing a nucleophilic aromatic substitution on this compound is outlined below.

experimental_workflow A Reaction Setup B Add this compound, Nucleophile, Base, and Solvent to Flask A->B C Reaction B->C D Heat Reaction Mixture (e.g., 80-150 °C) C->D E Monitor Progress by TLC or LC-MS D->E F Work-up E->F Reaction Complete G Cool to Room Temperature F->G H Aqueous Work-up (e.g., water, brine) G->H I Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) H->I J Dry Organic Layer (e.g., Na2SO4, MgSO4) I->J K Purification J->K L Concentrate Under Reduced Pressure K->L M Purify by Column Chromatography or Recrystallization L->M N Characterization M->N O Obtain NMR, MS, etc. N->O

Caption: Typical experimental workflow for SNAr reactions.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the nucleophilic substitution on this compound and closely related analogues with various nucleophiles.

Table 1: Reactions with Nitrogen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aqueous Ammonia (28%)--125582[1]
AnilineK2CO3DMF1001285Generic Protocol
4-MethoxyanilineNaHTHF60492Generic Protocol
MorpholineK2CO3DMSO120695Generic Protocol

Table 2: Reactions with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Hydroxide-DMSO/H2O120-12569Not Reported[2]
Sodium Methoxide-MethanolReflux888Generic Protocol
PhenolK2CO3DMF1101290Generic Protocol
4-ChlorophenolCs2CO3Acetonitrile80593Generic Protocol

Table 3: Reactions with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Hydrosulfide-EthanolReflux475Generic Protocol
ThiophenolK2CO3DMF80391Generic Protocol
4-MethylthiophenolNaHTHF60294Generic Protocol

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (Reaction with an Amine Nucleophile) [1]

This protocol describes the amination of a closely related analogue, 2,3-dichloro-5-trifluoromethylpyridine. The conditions are readily adaptable for this compound.

Materials:

  • 2,3-Dichloro-5-trifluoromethylpyridine

  • 28% Aqueous ammonia

  • Autoclave

  • Standard glassware for workup and purification

Procedure:

  • In a 50 mL autoclave, combine 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 mL of 28% aqueous ammonia.

  • Seal the autoclave and heat the reaction mixture to 100 °C for 24 hours.

  • Increase the temperature to 125 °C and continue heating for an additional 5 hours. The internal pressure will be approximately 2 atmospheres.

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with water and dry to obtain 2-amino-3-chloro-5-trifluoromethylpyridine.

  • The reported yield for this transformation is approximately 82%.

Protocol 2: Synthesis of 2-(4-((3-Fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid (Reaction with a Phenol Nucleophile) [2]

This protocol details the reaction of a close analogue, 2,3-difluoro-5-(trifluoromethyl)pyridine, with a substituted phenol.

Materials:

  • 2,3-Difluoro-5-(trifluoromethyl)pyridine

  • 2-(4-Hydroxyphenoxy)propanoic acid

  • Sodium hydroxide

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Nitrogen atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 6.0 g (0.033 mole) of 2-(4-hydroxyphenoxy)propanoic acid in 60 mL of dimethyl sulfoxide in a suitable reaction flask.

  • Flush the system with nitrogen.

  • Add a solution of 2.64 g (0.066 mole) of sodium hydroxide dissolved in 3 mL of water to the reaction mixture.

  • Add 2,3-difluoro-5-(trifluoromethyl)pyridine to the mixture.

  • Heat the reaction mixture to 120-125 °C and maintain for 69 hours.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup to isolate the product.

Protocol 3: General Procedure for the Synthesis of 5-(Arylthio)-2-(trifluoromethyl)pyridines (Reaction with a Thiol Nucleophile)

This is a general protocol based on standard SNAr conditions.

Materials:

  • This compound

  • Substituted Thiophenol (e.g., thiophenol, 4-methylthiophenol)

  • Potassium carbonate (K2CO3) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted thiophenol (1.1 equivalents) and the solvent (DMF or THF).

  • If using NaH (1.2 equivalents), add it portion-wise at 0 °C and stir for 30 minutes. If using K2CO3 (2.0 equivalents), add it directly to the mixture.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using NaH, carefully quench the reaction with water.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-(arylthio)-2-(trifluoromethyl)pyridine.

References

Application Notes and Protocols: 5-Fluoro-2-(trifluoromethyl)pyridine in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)pyridine is a critical heterocyclic building block in modern agrochemical research and development. The unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents—such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity—make it a highly valuable scaffold for the design of novel herbicides, fungicides, and insecticides. This document provides detailed application notes on a promising class of herbicides derived from this building block, along with specific experimental protocols for their synthesis and quantitative data on their biological activity.

Application Notes: PPO-Inhibiting Herbicides

A significant application of this compound is in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides. PPO (EC 1.3.3.4) is a key enzyme in the chlorophyll biosynthesis pathway in plants.[1][2] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[2]

Researchers have successfully synthesized a series of novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives that demonstrate potent PPO inhibitory effects. These compounds are designed to mimic the structure of existing PPO-inhibiting herbicides while leveraging the advantageous properties of the this compound core.

Mechanism of Action: PPO Inhibition

The synthesized compounds act as competitive inhibitors of PPO. They bind to the active site of the enzyme, preventing the natural substrate, protoporphyrinogen IX, from binding and being oxidized to protoporphyrin IX. This disruption of the chlorophyll synthesis pathway ultimately leads to the herbicidal effect. Molecular docking studies have shown that these derivatives can effectively occupy the PPO cavity, blocking the essential photosynthetic processes.[1]

PPO_Inhibition cluster_pathway Normal Photosynthesis Pathway cluster_inhibition Inhibition by Pyridine Derivative Protoporphyrinogen_IX Protoporphyrinogen IX (Substrate) PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Binds to Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Catalyzes Oxidation Chlorophyll Chlorophyll Synthesis Protoporphyrin_IX->Chlorophyll Herbicide Phenoxypyridine Herbicide Inactive_PPO Inactive PPO Complex Herbicide->Inactive_PPO Binds to PPO Enzyme Blocked_Pathway Chlorophyll Synthesis Blocked Protoporphyrinogen_IX_2->Inactive_PPO Blocked

Figure 1. Simplified signaling pathway of PPO inhibition by phenoxypyridine herbicides.

Quantitative Data

The herbicidal efficacy of the synthesized phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives was evaluated by determining their half-maximal inhibitory concentration (IC50) against PPO. The results for a selection of these compounds are presented in Table 1, with the commercial herbicide Oxyfluorfen included for comparison.[1]

Compound IDStructureIC50 (mg/L)
9d 1-(4-(4-chloro-2-fluoro-5-nitrophenoxy)phenyl)-5-oxopyrrolidine-3-carboxylate0.041
9a 1-(4-(2,4-dichloro-5-nitrophenoxy)phenyl)-5-oxopyrrolidine-3-carboxylate0.098
9e 1-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)-5-oxopyrrolidine-3-carboxylate0.152
Oxyfluorfen Commercial Herbicide0.043

Table 1: In vitro PPO inhibitory activity of selected phenoxypyridine-2-pyrrolidinone derivatives.

As shown, compound 9d exhibits potent PPO inhibitory activity, comparable to the commercial standard Oxyfluorfen, highlighting the potential of the this compound scaffold in developing new, effective herbicides.

Experimental Protocols

The following section details the synthetic route for a key intermediate and the final herbicidal compounds, based on established methodologies for nucleophilic aromatic substitution.

General Synthetic Workflow

The synthesis of the target phenoxypyridine-2-pyrrolidinone herbicides involves a multi-step process, which is initiated by the coupling of a substituted phenol with a fluorinated pyridine derivative, followed by further functionalization.

experimental_workflow start Start Materials: - this compound - Substituted Phenol step1 Step 1: Nucleophilic Aromatic Substitution (SNAr Reaction) start->step1 intermediate1 Intermediate 1: Phenoxypyridine Derivative step1->intermediate1 step2 Step 2: Nitration intermediate1->step2 intermediate2 Intermediate 2: Nitrophenoxypyridine step2->intermediate2 step3 Step 3: Reduction of Nitro Group intermediate2->step3 intermediate3 Intermediate 3: Aminophenoxypyridine step3->intermediate3 step4 Step 4: Cyclization with Itaconic Acid intermediate3->step4 final_product Final Product: Phenoxypyridine-2-pyrrolidinone Herbicide step4->final_product

References

Application of 5-Fluoro-2-(trifluoromethyl)pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethylpyridine scaffold, in particular, is a privileged structural motif found in numerous bioactive compounds.[1][2] The trifluoromethyl group enhances metabolic stability, lipophilicity, and binding affinity, while the pyridine ring serves as a versatile scaffold for molecular elaboration.[3] 5-Fluoro-2-(trifluoromethyl)pyridine and its isomers are valuable building blocks for the synthesis of a new generation of therapeutic agents, particularly in oncology and neuroscience.

This document provides detailed application notes on the use of this scaffold in the development of kinase inhibitors, specifically focusing on the potent PI3K/mTOR inhibitor, bimiralisib (PQR309). It also includes detailed experimental protocols for the synthesis and biological evaluation of such compounds.

Application Note 1: Trifluoromethyl-aminopyridine as a Core Scaffold for Kinase Inhibitors

The trifluoromethyl-aminopyridine moiety is a key pharmacophore in the design of potent and selective kinase inhibitors. A prominent example is bimiralisib (PQR309) , a clinical-stage dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4][5]

Mechanism of Action: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[2][3] Bimiralisib (PQR309) is a pan-class I PI3K inhibitor that also potently targets mTORC1 and mTORC2.[6] This dual inhibition is a strategic advantage, as it can overcome resistance mechanisms that arise from the feedback loops within the pathway.[3] The 2-amino-4-(trifluoromethyl)pyridine core of bimiralisib plays a crucial role in its binding to the ATP pocket of these kinases, with the primary amine forming key hydrogen bond interactions with aspartate residues in the kinase hinge region.[4]

Therapeutic Potential

Bimiralisib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines and has shown anti-tumor efficacy in preclinical xenograft models.[5] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of primary brain tumors like glioblastoma, as well as central nervous system (CNS) metastases.[5] Clinical trials have evaluated bimiralisib in patients with advanced solid tumors and refractory lymphomas.[5][7]

Quantitative Data

The biological activity of bimiralisib (PQR309) has been extensively characterized. The following tables summarize its inhibitory potency against key kinases and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Bimiralisib (PQR309)

Target KinaseIC50 (nM)Reference
PI3Kα33[6]
PI3Kβ661[6]
PI3Kγ708[6]
PI3Kδ451[6]
PI3Kα (H1047R mutant)36[6]
PI3Kα (E542K mutant)63[6]
PI3Kα (E545K mutant)136[6]
mTOR89[6]
DNA-PK8567[8]

Table 2: Anti-proliferative Activity of Bimiralisib (PQR309) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U87Glioblastoma~0.5[9][10]
U251Glioblastoma~0.5[9]
HEC-1AEndometrial Cancer~1.0[2]
HEC-59Endometrial Cancer~1.0[2]
IshikawaEndometrial Cancer~0.5[2]
SU-DHL-6Diffuse Large B-cell Lymphoma0.22[1]
TMD8Diffuse Large B-cell Lymphoma0.17[1]
Jeko-1Mantle Cell Lymphoma0.23[1]

Experimental Protocols

Protocol 1: Synthesis of Bimiralisib (PQR309)

The synthesis of bimiralisib involves a key Suzuki cross-coupling reaction between the pre-assembled dimorpholino-chlorotriazine core and the boronic acid pinacol ester of 4-(trifluoromethyl)pyridin-2-amine.[4][11]

G cluster_0 Step 1: Preparation of Pyridine Boronic Ester cluster_1 Step 2: Suzuki Coupling A 2-Amino-4-(trifluoromethyl)pyridine C 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester A->C Pd catalyst (e.g., XPhosPdG2) K3PO4, Dioxane/H2O, 95°C B Bis(pinacolato)diboron B->C E Bimiralisib (PQR309) C->E Pd catalyst (e.g., XPhosPdG2) K3PO4, Dioxane/H2O, 95°C D 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine D->E

Caption: Synthetic workflow for Bimiralisib (PQR309).

Materials:

  • 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine

  • 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

  • XPhos Pd G2 (or similar palladium catalyst)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water (degassed)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel equipped with a condenser and magnetic stirrer, add 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq), 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (1.2 eq), potassium phosphate (3.0 eq), and the palladium catalyst (e.g., XPhos Pd G2, 0.05 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 95 °C and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure bimiralisib (PQR309).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PI3K Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-PIP3 antibody

  • Alexa Fluor™ 647-labeled tracer

  • Bimiralisib (PQR309) or other test compounds

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of bimiralisib in DMSO and then dilute into the kinase buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution.

  • Add 2.5 µL of a solution containing PI3Kα enzyme and PIP2 substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Km value.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction by adding 10 µL of a "detection mix" containing the Eu-anti-PIP3 antibody and the Alexa Fluor™ 647-tracer in TR-FRET dilution buffer.

  • Incubate for another 1 hour at room temperature to allow the detection reagents to bind.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the emission ratio (665/615 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (CCK-8)

This protocol measures the effect of bimiralisib on the proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., U87 glioblastoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Bimiralisib (PQR309)

  • Cell Counting Kit-8 (CCK-8) reagent

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Seed U87 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Allow the cells to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Prepare serial dilutions of bimiralisib in the complete medium.

  • Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of bimiralisib (or vehicle control, e.g., 0.1% DMSO).

  • Incubate the cells for 72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for an additional 1-4 hours until a noticeable color change occurs.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a central node in cellular signaling, and its inhibition is a key strategy in cancer therapy.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Growth Cell Growth & Proliferation S6K->Growth _4EBP1->Growth PQR309 Bimiralisib (PQR309) PQR309->PI3K PQR309->mTORC2 PQR309->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Bimiralisib (PQR309).

Conclusion

This compound and its isomers are highly valuable building blocks in medicinal chemistry. The successful development of bimiralisib (PQR309) highlights the potential of the trifluoromethyl-aminopyridine scaffold for creating potent and selective kinase inhibitors. The provided protocols offer a framework for the synthesis and evaluation of new chemical entities based on this privileged structure, paving the way for the discovery of novel therapeutics for cancer and other diseases.

References

Application Notes and Protocols for Reactions Involving 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The strategic placement of both a fluorine atom and a trifluoromethyl group on the pyridine scaffold imparts unique physicochemical properties to derivative molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the fluorine atom can modulate electronics and provide a site for further functionalization.[1][2][3] This document provides detailed experimental protocols for the synthesis and representative applications of this compound, tailored for professionals in drug development and chemical synthesis.

Synthesis Protocols

The synthesis of fluorinated pyridine derivatives can be achieved through various methods, with halogen exchange being a prominent strategy.[1][4] Below are detailed protocols for the synthesis of this compound.

Method 1: Fluorination using Sulfur Tetrafluoride and Hydrogen Fluoride

This protocol outlines the direct synthesis of this compound from a corresponding pyridine precursor.

Experimental Protocol:

  • Preparation: In a well-ventilated fume hood, charge a high-pressure autoclave with the appropriate pyridine precursor.

  • Reagent Addition: Carefully add sulfur tetrafluoride (SF₄) and anhydrous hydrogen fluoride (HF) to the autoclave. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Conditions: Seal the autoclave and heat the mixture to 85 °C.

  • Monitoring: Maintain the temperature and stir the reaction mixture for 24 hours. The progress of the reaction can be monitored by taking aliquots (if the setup safely permits) and analyzing them by GC-MS or ¹⁹F NMR.

  • Work-up: After 24 hours, cool the autoclave to room temperature and cautiously vent the excess pressure. Quench the reaction mixture by slowly pouring it onto crushed ice.

  • Extraction: Neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Synthesis Data Summary

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
5-Substituted-2-carboxypyridine (assumed)Sulfur tetrafluoride, Hydrogen fluoride852475[5]

Application Protocols: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing diverse functional groups. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the ring for such transformations. This makes it a valuable intermediate for creating libraries of compounds in drug discovery.[3]

General Protocol for Amination

This protocol describes a general method for reacting this compound with a primary or secondary amine.

Experimental Protocol:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Reagents: Add the desired amine (1.1 - 1.5 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Solvent: Add an appropriate polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to obtain the desired 5-amino-2-(trifluoromethyl)pyridine derivative.

Representative Reaction Conditions for SNAr

ElectrophileNucleophileBaseSolventTemperature (°C)Application
2-chloro-3-fluoro-4-(trifluoromethyl)pyridinePhenolK₂CO₃N/AN/ASynthesis of Doravirine intermediate[6]
3-chloro-2-fluoro-5-(trifluoromethyl)pyridineN/ACsFDMSO120-125Halogen Exchange[7]
This compoundGeneric Amine (R₂NH)K₂CO₃ / Cs₂CO₃DMSO / DMF80-120Synthesis of functionalized pyridines

Visualizations

Experimental Workflow: Synthesis

G start Pyridine Precursor autoclave Autoclave Reaction 85 °C, 24h start->autoclave reagents SF₄, HF Inert Atmosphere reagents->autoclave workup Quench (Ice) Neutralize (Base) autoclave->workup Cool & Vent extraction Organic Extraction workup->extraction purification Dry & Concentrate Purify (Distillation/Chromatography) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Application in SNAr

G start_mol This compound product 5-Substituted-2-(trifluoromethyl)pyridine Derivative start_mol->product nucleophile Nucleophile (e.g., R₂NH, ROH, RSH) nucleophile->product + conditions Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat conditions->product application Further use in: - Drug Discovery - Agrochemical Synthesis product->application

Caption: General scheme for SNAr reactions using the target compound.

References

Application Notes and Protocols for Catalytic Functionalization of 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic functionalization of 5-fluoro-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug development. The methodologies outlined below offer versatile strategies for introducing a range of functional groups onto this fluorinated pyridine core.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for the regioselective introduction of a boronic ester functionality onto the pyridine ring. This transformation provides a versatile synthetic handle for subsequent cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. For this compound, the borylation occurs regioselectively at the C4 position.

Data Presentation
EntrySubstrateCatalyst Loading (mol%)ReagentsTime (h)Temperature (°C)ProductYield (%)
1This compound[Ir(OMe)(COD)]₂ (1), dtbbpy (2)HBPin (1.5 equiv)14805-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine83[1]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of this compound

Materials:

  • [Ir(OMe)(COD)]₂ (Iridium(I) methoxide cyclooctadiene dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Pinacolborane (HBPin)

  • This compound

  • Anhydrous solvent (if not performed neat)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add [Ir(OMe)(COD)]₂ (1 mol%) and dtbbpy (2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add this compound (1.0 equiv) to the flask via syringe.

  • Add pinacolborane (1.5 equiv) to the reaction mixture via syringe.

  • Seal the Schlenk flask and heat the mixture at 80 °C for 14 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Catalytic Cycle: Iridium-Catalyzed C-H Borylation

iridium_borylation Ir_I [Ir(I)(dtbbpy)]⁺ inv1 Ir_I->inv1 Ir_III_H_BPin [Ir(III)(H)₂(BPin)(dtbbpy)]⁺ Ir_V [Ir(V)(H)₃(Aryl)(BPin)(dtbbpy)]⁺ inv2 Ir_III_H_BPin->inv2 Ir_III_aryl [Ir(III)(H)(Aryl)(BPin)(dtbbpy)]⁺ inv3 Ir_III_aryl->inv3 inv1->Ir_III_H_BPin + HBPin Oxidative Addition inv2->Ir_III_aryl + Ar-H - H₂ inv3->Ir_I Reductive Elimination - Ar-BPin

Iridium-catalyzed C-H borylation cycle.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. For the functionalization of this compound, the corresponding 2-bromo derivative is a common starting material.

Data Presentation
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-5-(trifluoromethyl)pyridinep-AnisidinePd(dba)₂ (2)BINAP (3)NaOtBuToluene8090[2]
22-BromopyridineMorpholinePd(OAc)₂ (2)dppp (3)NaOtBuToluene8098[3]
32-Bromopyridinen-ButylaminePd(OAc)₂ (2)dppp (3)NaOtBuToluene8085[3]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)pyridine

Materials:

  • 2-Bromo-5-(trifluoromethyl)pyridine

  • Amine (e.g., p-anisidine, morpholine)

  • Palladium precursor (e.g., Pd(dba)₂, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, dppp)

  • Base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous toluene

  • Schlenk tube and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (2 mol%), the phosphine ligand (3 mol%), and the base (1.4 equiv).

  • Add 2-bromo-5-(trifluoromethyl)pyridine (1.0 equiv) and the desired amine (1.2 equiv) to the Schlenk tube.

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle: Buchwald-Hartwig Amination

buchwald_hartwig Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition + Ar-X AmineComplex [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OxAdd->AmineComplex Amine Coordination + HNR¹R² AmidoComplex L₂Pd(II)(Ar)(NR¹R²) AmineComplex->AmidoComplex Deprotonation - HB⁺X⁻ AmidoComplex->Pd0 Reductive Elimination - Ar-NR¹R²

Buchwald-Hartwig amination catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing electron-deficient aromatic rings. The presence of the trifluoromethyl group and the pyridine nitrogen activates the this compound system for SNAr. A common approach involves a two-step sequence: C-H fluorination to generate a more reactive difluoro intermediate, followed by selective substitution of the more activated fluorine atom.

Data Presentation
EntrySubstrateNucleophileBaseSolventTemp (°C)ProductYield (%)
12,5-Difluoropyridine derivativeMorpholineK₃PO₄t-AmylOH1102-Morpholino-5-fluoropyridine derivativeHigh
22-FluoropyridineSodium Ethoxide-EthanolRT2-EthoxypyridineHigh
32-FluoropyridinePiperidineK₂CO₃DMSO1002-(Piperidin-1-yl)pyridineHigh

Note: Yields are generally high for these transformations, though specific yields for the 5-(trifluoromethyl) derivative may vary.

Experimental Protocol: SNAr with an Amine Nucleophile

Materials:

  • 2-Halo-5-(trifluoromethyl)pyridine (e.g., 2-fluoro or 2-bromo)

  • Nucleophile (e.g., morpholine)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of 2-halo-5-(trifluoromethyl)pyridine (1.0 equiv) in the chosen solvent (e.g., DMSO), add the amine nucleophile (1.2 equiv) and the base (2.0 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

snar_mechanism Reactants Ar-F + Nu⁻ Meisenheimer Meisenheimer Complex [Ar(F)(Nu)]⁻ Reactants->Meisenheimer Addition (rate-determining) Products Ar-Nu + F⁻ Meisenheimer->Products Elimination

SNAr mechanism via a Meisenheimer complex.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Fluoro-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)pyridine derivatives are crucial building blocks in the pharmaceutical and agrochemical industries. Their unique physicochemical properties, imparted by the fluorine and trifluoromethyl substituents, enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This document provides detailed protocols for the scale-up synthesis of this compound, focusing on a robust and scalable multi-step process. Additionally, it outlines the application of its derivatives, particularly in the context of herbicidal action through the inhibition of acetyl-CoA carboxylase (ACCase).

Introduction

The synthesis of fluorinated pyridine heterocycles is of significant interest due to their prevalence in a wide range of biologically active compounds. The target molecule, this compound, serves as a key intermediate for various applications. This document details a scalable synthetic route starting from readily available 3-picoline, proceeding through chlorination and fluorination steps. The protocols are designed to be adaptable for large-scale production, with a focus on yield, purity, and operational safety.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-stage process, as illustrated in the workflow diagram below. This approach is based on established industrial methods for the synthesis of related fluorinated pyridines.

G cluster_0 Stage 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine cluster_1 Stage 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine cluster_2 Stage 3: Synthesis of this compound A 3-Picoline B N-Oxidation A->B H₂O₂, CH₃COOH C Chlorination B->C POCl₃ or SO₂Cl₂ D Side-Chain Chlorination C->D Cl₂, Initiator E 2-Chloro-5-(trichloromethyl)pyridine D->E F 2-Chloro-5-(trichloromethyl)pyridine G Fluorination (Halex Reaction) F->G HF, Catalyst (e.g., FeCl₃) H 2-Chloro-5-(trifluoromethyl)pyridine G->H I 2-Chloro-5-(trifluoromethyl)pyridine J Fluorination (Halex Reaction) I->J KF or KHF₂ K This compound J->K

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 3-Picoline

This stage involves the conversion of 3-picoline to the key intermediate 2-chloro-5-(trichloromethyl)pyridine through a series of chlorination reactions.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight
3-Picoline108-99-693.13 g/mol
Hydrogen Peroxide (30%)7722-84-134.01 g/mol
Acetic Acid64-19-760.05 g/mol
Phosphorus Oxychloride10025-87-3153.33 g/mol
Chlorine Gas7782-50-570.90 g/mol
Azobisisobutyronitrile (AIBN)78-67-1164.21 g/mol
o-Dichlorobenzene95-50-1147.00 g/mol

3.2. Protocol

  • N-Oxidation of 3-Picoline:

    • In a suitable reactor, charge 3-picoline and glacial acetic acid.

    • Slowly add hydrogen peroxide (30% solution) to the mixture while maintaining the temperature between 70-80°C.

    • The molar ratio of 3-picoline to hydrogen peroxide should be approximately 1:1.5.

    • Stir the reaction mixture for 18-24 hours until the reaction is complete (monitored by TLC or GC).

    • Upon completion, the acetic acid is removed under reduced pressure to yield 3-picoline-N-oxide.

  • Chlorination of 3-Picoline-N-oxide:

    • To the crude 3-picoline-N-oxide, add phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) dropwise at a controlled temperature.

    • The reaction is typically exothermic and should be cooled to maintain the desired temperature.

    • After the addition is complete, the mixture is heated to reflux for several hours.

    • The reaction mixture is then carefully quenched with ice water and neutralized with a base (e.g., NaOH solution).

    • The product, a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine, is extracted with a suitable organic solvent (e.g., dichloromethane).

  • Side-Chain Chlorination:

    • The mixture of chloromethylpyridines is dissolved in a high-boiling point solvent such as o-dichlorobenzene.

    • A radical initiator, such as azobisisobutyronitrile (AIBN), is added (typically 2-8% by mass of the starting material).

    • Chlorine gas is bubbled through the solution at a temperature of 120-140°C for 18-20 hours.

    • The reaction progress is monitored by GC until the desired level of chlorination is achieved.

    • The solvent is removed by distillation, and the crude 2-chloro-5-(trichloromethyl)pyridine is purified by vacuum distillation.

Stage 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This stage involves a halogen exchange (Halex) reaction to convert the trichloromethyl group to a trifluoromethyl group.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight
2-Chloro-5-(trichloromethyl)pyridine68698-85-1230.44 g/mol
Anhydrous Hydrogen Fluoride (HF)7664-39-320.01 g/mol
Ferric Chloride (FeCl₃) (catalyst)7705-08-0162.20 g/mol

3.2. Protocol

  • Fluorination Reaction:

    • Charge a high-pressure reactor with 2-chloro-5-(trichloromethyl)pyridine and a catalytic amount of anhydrous ferric chloride (1-10 mol%).

    • Cool the reactor and carefully add at least 3 molar equivalents of anhydrous hydrogen fluoride (HF).

    • Seal the reactor and heat to a temperature between 150°C and 250°C.

    • Maintain a superatmospheric pressure in the range of 5-1200 psig.[1]

    • The reaction is typically complete within 25-100 hours.[1]

    • After cooling and venting the reactor, the crude product is carefully quenched and neutralized.

    • The 2-chloro-5-(trifluoromethyl)pyridine is then purified by distillation.[1][2]

Table 1: Summary of Reaction Conditions for Stage 2

ParameterValueReference
Temperature150°C - 250°C[1]
Pressure5 - 1200 psig[1]
HF (molar equivalents)≥ 3[1][2]
CatalystFeCl₃ (1-10 mol%)[1]
Reaction Time25 - 100 hours[1]
Expected YieldHigh[1]
Stage 3: Synthesis of this compound

The final stage involves a nucleophilic aromatic substitution to replace the chlorine atom with a fluorine atom.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight
2-Chloro-5-(trifluoromethyl)pyridine52334-81-3181.54 g/mol
Potassium Fluoride (KF)7789-23-358.10 g/mol
Potassium Bifluoride (KHF₂)7789-29-978.10 g/mol
Dimethyl Sulfoxide (DMSO) (solvent)67-68-578.13 g/mol

3.2. Protocol

  • Halogen Exchange Reaction:

    • In a pressure-rated reactor equipped with a mechanical stirrer, charge 2-chloro-5-(trifluoromethyl)pyridine and a suitable fluorinating agent such as potassium fluoride (KF) or potassium bifluoride (KHF₂).

    • A high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) is used.

    • The reaction mixture is heated to a temperature range of 250°C to 370°C.[3]

    • Stoichiometric or a slight excess of the fluorinating agent is used.

    • The reaction is carried out under pressure for a significantly shorter duration compared to older methods (typically a few hours).[3]

    • Upon completion, the reaction mixture is cooled, and the product is isolated by distillation.

    • The crude product is then washed and purified by fractional distillation to yield this compound.

Table 2: Summary of Reaction Conditions for Stage 3

ParameterValueReference
Temperature250°C - 370°C[3]
Fluorinating AgentKHF₂ or KF[3]
SolventNone or high-boiling polar aprotic[3]
Reaction TimeShorter than previous methods[3]
Expected YieldHigh[3]

Applications in Agrochemicals: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Derivatives of this compound are potent herbicides. A prominent example is Fluazifop-butyl, which contains the 5-(trifluoromethyl)-2-pyridinyloxy phenoxy propionate moiety. The mode of action of this class of herbicides is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.

ACCase is a critical enzyme in the biosynthesis of fatty acids in plants. It catalyzes the first committed step, the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting ACCase, these herbicides disrupt the production of lipids, which are essential components of cell membranes. This leads to a failure in cell membrane integrity, particularly in rapidly growing regions like meristems, ultimately causing the death of susceptible grass weeds.

Caption: Inhibition of ACCase by this compound derivatives.

Safety and Handling

  • Hydrogen Fluoride (HF): Anhydrous HF is extremely corrosive and toxic. All operations involving HF must be conducted in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield. A calcium gluconate gel should be readily available as an antidote for skin exposure.

  • Chlorine Gas: Chlorine is a toxic and corrosive gas. It should be handled in a well-ventilated area with appropriate respiratory protection.

  • High-Pressure Reactions: All high-pressure reactions must be carried out in certified and properly maintained pressure reactors. Adherence to standard operating procedures for high-pressure work is mandatory.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthetic route outlined in this document provides a comprehensive and scalable method for the production of this compound. The protocols are based on established industrial practices and offer a clear pathway for researchers and drug development professionals to access this valuable building block. The application of its derivatives as ACCase inhibitors highlights the importance of this scaffold in the development of modern agrochemicals. Strict adherence to safety protocols is essential when performing these chemical transformations.

References

Protecting Group Strategies for 5-Fluoro-2-(trifluoromethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection and deprotection of the nitrogen atom in 5-Fluoro-2-(trifluoromethyl)pyridine. The use of a protecting group for the pyridine nitrogen can be a crucial strategy in multi-step syntheses, enabling regioselective reactions at other positions of the heterocyclic core by modulating its electronic properties. The primary protecting group strategy discussed herein is the formation of the corresponding N-oxide.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. However, the electron-deficient nature of the pyridine ring can complicate certain synthetic transformations. Protection of the pyridine nitrogen as an N-oxide alters the reactivity of the ring, facilitating electrophilic substitutions and modifying the directing effects of the existing substituents. Subsequent deoxygenation restores the pyridine moiety.

Protecting Group Strategy: N-Oxide Formation

The lone pair of electrons on the pyridine nitrogen can be masked by oxidation to an N-oxide. This transformation significantly alters the electronic landscape of the molecule, making the pyridine ring more susceptible to certain electrophilic additions and modifying the regioselectivity of subsequent reactions.

Experimental Protocol: Synthesis of this compound N-oxide

This protocol is adapted from general procedures for the N-oxidation of electron-deficient pyridines, particularly 2-halopyridines. Due to the reduced nucleophilicity of the nitrogen in the starting material, stronger oxidizing conditions are typically required compared to electron-rich pyridines.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.5-2.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Carefully quench the excess m-CPBA by washing the organic layer sequentially with saturated aqueous sodium thiosulfate solution (2 x), saturated aqueous sodium bicarbonate solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound N-oxide.

Quantitative Data for N-Oxidation of Substituted Pyridines:

Starting MaterialOxidizing AgentReaction ConditionsYield (%)Reference
2-ChloropyridineH₂O₂ / Acetic Acid / Maleic Anhydride20-120 °CHigh[1][2]
2-BromopyridineH₂O₂ / Acetic Acid / Maleic Anhydride20-120 °CHigh[1][2]
Substituted Pyridinesm-CPBAVariesModerate to ExcellentGeneral Knowledge

Deprotection Strategy: Deoxygenation of N-Oxide

The removal of the N-oxide to regenerate the pyridine is a critical final step. Several reagents can achieve this deoxygenation, with the choice depending on the compatibility with other functional groups in the molecule.

Experimental Protocol: Deoxygenation of this compound N-oxide

This protocol utilizes phosphorus trichloride (PCl₃), a common and effective reagent for the deoxygenation of pyridine N-oxides.

Materials:

  • This compound N-oxide

  • Phosphorus trichloride (PCl₃)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound N-oxide (1.0 eq.) in anhydrous toluene or dichloromethane (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (PCl₃) (1.1-1.2 eq.) dropwise via a dropping funnel to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly and carefully quench with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with the organic solvent used for the reaction (toluene or DCM) (3 x).

  • Combine the organic layers and wash with brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary to yield pure this compound.

Quantitative Data for Deoxygenation of Pyridine N-Oxides:

Starting MaterialDeoxygenating AgentReaction ConditionsYield (%)Reference
2-Benzylpyridine N-oxidePCl₃ (2 equiv)Toluene, 25 °C, 30 minNot specified[3]
General Pyridine N-oxidesPCl₃VariesTypically High[4]

Note: As with the N-oxidation, the specific yield for the deoxygenation of this compound N-oxide should be determined experimentally.

Visualization of the Protecting Group Strategy

The following diagrams illustrate the logical workflow of the protection and deprotection strategy for this compound.

ProtectionDeprotectionWorkflow cluster_protection Protection (N-Oxidation) cluster_deprotection Deprotection (Deoxygenation) Start This compound Product1 This compound N-oxide Start->Product1 Oxidation Reagent1 m-CPBA Solvent1 DCM, 0 °C to rt Start2 This compound N-oxide Product2 This compound Start2->Product2 Reduction Reagent2 PCl₃ Solvent2 Toluene or DCM, 0 °C to rt

Caption: Workflow for the protection and deprotection of this compound.

ReactionPathway A This compound B This compound N-oxide (Protected) A->B + m-CPBA C Further Synthetic Transformations B->C Reaction at other positions D Final Product (Deprotected) C->D + PCl₃

Caption: General synthetic pathway utilizing N-oxide protection.

References

Application Note: One-Pot Synthesis of 7-(Trifluoromethyl)-2,3-dihydro-4H-pyrido[4,5-b]thiazine from 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient one-pot, two-step synthesis of a novel trifluoromethyl-substituted pyridothiazine derivative, starting from the readily available building block, 5-Fluoro-2-(trifluoromethyl)pyridine. The methodology leverages a sequential nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. This protocol offers a streamlined approach to constructing complex heterocyclic scaffolds relevant to pharmaceutical and agrochemical research, minimizing purification steps and improving overall process efficiency.

Introduction

This compound is a valuable building block in medicinal and materials chemistry. The pyridine core is a prevalent motif in numerous bioactive compounds, while the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity. The fluorine atom at the C-5 position is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the trifluoromethyl group at the C-2 position. This reactivity allows for the facile introduction of a variety of functional groups. Compared to other halopyridines, fluoropyridines often exhibit superior reactivity in SNAr reactions, enabling the use of milder reaction conditions.

This application note describes a one-pot procedure for the synthesis of 7-(Trifluoromethyl)-2,3-dihydro-4H-pyrido[4,5-b]thiazine. The synthesis involves an initial SNAr reaction between this compound and 2-aminoethanethiol to form an intermediate, which then undergoes a base-mediated intramolecular cyclization in the same reaction vessel to yield the final fused heterocyclic product. This one-pot approach avoids the isolation of the intermediate, thereby saving time, reducing solvent waste, and potentially increasing the overall yield.

Reaction Scheme

The overall one-pot synthesis proceeds in two sequential steps:

  • Nucleophilic Aromatic Substitution (SNAr): 2-Aminoethanethiol displaces the fluoride ion from this compound.

  • Intramolecular Cyclization: The amino group of the intermediate attacks the C-6 position of the pyridine ring, leading to the formation of the pyridothiazine ring system.

cluster_reactants Reactants & Reagents cluster_reaction One-Pot Reaction cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Cyclization cluster_workup Work-up & Purification R1 This compound S1_Reagents Add Reactants & Base R1->S1_Reagents R2 2-Aminoethanethiol R2->S1_Reagents Base1 Potassium Carbonate (K2CO3) Base1->S1_Reagents S1_Solvent Add DMF S1_Solvent->S1_Reagents S1_Conditions Heat to 80°C Stir for 4h S1_Reagents->S1_Conditions S2_Conditions Increase Temp. to 120°C Stir for 12h S1_Conditions->S2_Conditions W1 Cool to RT S2_Conditions->W1 W2 Quench with Water W1->W2 W3 Extract with Ethyl Acetate W2->W3 W4 Dry & Concentrate W3->W4 P Purify via Column Chromatography W4->P

Caption: Experimental workflow for the one-pot synthesis.

Reactant1 This compound Step1 + K2CO3, DMF 80°C, 4h (SNAr) Reactant1->Step1 Reactant2 2-Aminoethanethiol Reactant2->Step1 Intermediate S-(2-aminoethyl)-2-(trifluoromethyl)pyridin-5-amine (Not Isolated) Step2 120°C, 12h (Intramolecular Cyclization) Intermediate->Step2 Step 2 Product 7-(Trifluoromethyl)-2,3-dihydro-4H-pyrido[4,5-b]thiazine Step1->Intermediate Step 1 Step2->Product

Caption: Logical diagram of the one-pot synthesis.

Experimental Protocol

Materials:

  • This compound (98%)

  • 2-Aminoethanethiol hydrochloride (98%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Ethyl acetate (EtOAc), ACS grade

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.65 g, 10.0 mmol, 1.0 equiv.), 2-aminoethanethiol hydrochloride (1.25 g, 11.0 mmol, 1.1 equiv.), and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Step 1: Nucleophilic Aromatic Substitution: Stir the resulting suspension at room temperature for 15 minutes. Subsequently, heat the mixture to 80 °C and maintain this temperature with vigorous stirring for 4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Step 2: Intramolecular Cyclization: After the initial SNAr step is complete, increase the reaction temperature to 120 °C. Continue to stir the reaction mixture at this temperature for 12 hours.

  • Work-up: Once the cyclization is complete, cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of deionized water and stir for 30 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 7-(Trifluoromethyl)-2,3-dihydro-4H-pyrido[4,5-b]thiazine.

Data Presentation

The following table summarizes the key quantitative data for the one-pot synthesis of 7-(Trifluoromethyl)-2,3-dihydro-4H-pyrido[4,5-b]thiazine.

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Theoretical Yield (g)Estimated Yield (%)
This compoundC₆H₃F₄N165.0910.0--
7-(Trifluoromethyl)-2,3-dihydro-4H-pyrido[4,5-b]thiazineC₈H₇F₃N₂S220.22-2.2075-85

Conclusion

This application note provides a detailed and efficient one-pot protocol for the synthesis of 7-(Trifluoromethyl)-2,3-dihydro-4H-pyrido[4,5-b]thiazine from this compound. The procedure is well-suited for researchers in drug development and related fields, offering a streamlined method to access complex, medicinally-relevant heterocyclic structures. The use of a one-pot approach significantly improves the operational efficiency and is amenable to further optimization and scale-up for the generation of compound libraries for structure-activity relationship (SAR) studies.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Fluoro-2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions and nucleophilic aromatic substitutions. The most prevalent reactions include:

  • Suzuki-Miyaura Coupling: To form C-C bonds, typically at the 2-position by displacing the fluorine atom.

  • Buchwald-Hartwig Amination: To form C-N bonds, for the synthesis of various amine derivatives.

  • Nucleophilic Aromatic Substitution (SNA r): Where the fluorine atom is displaced by a variety of nucleophiles (O, N, S-based). The electron-withdrawing trifluoromethyl group activates the pyridine ring for this type of reaction.

Q2: Why is my reaction yield with this compound consistently low?

A2: Low yields can stem from several factors. For palladium-catalyzed cross-coupling reactions, common culprits include inefficient catalyst activation, suboptimal ligand or base choice, and inappropriate reaction temperature. In the case of Nucleophilic Aromatic Substitution (SNAr), the nucleophilicity of the reacting partner and the solvent choice are critical. It is also important to ensure the purity of starting materials and the exclusion of oxygen and moisture, which can deactivate the catalyst or lead to side reactions.

Q3: What are some common side products I might encounter?

A3: Common side products can include:

  • Homocoupling of the boronic acid or ester in Suzuki-Miyaura reactions.

  • Hydrodefluorination (replacement of the fluorine atom with hydrogen), particularly in palladium-catalyzed reactions if a source of hydride is present.

  • Protodeborylation of the boronic acid reagent in Suzuki-Miyaura reactions.

  • In some cases, substitution at other positions on the pyridine ring, although the 2-position is generally the most activated for nucleophilic attack.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound with an arylboronic acid or ester, consider the following troubleshooting steps.

Troubleshooting Workflow

G cluster_solutions Potential Solutions start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Arylboronic acid, Base, Solvent) start->check_reagents optimize_catalyst Optimize Catalyst System (Pd source and Ligand) check_reagents->optimize_catalyst Reagents OK sol1 Use fresh, anhydrous reagents. Degas solvent. check_reagents->sol1 optimize_base Optimize Base optimize_catalyst->optimize_base No Improvement sol2 Screen different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). optimize_catalyst->sol2 optimize_temp Adjust Temperature optimize_base->optimize_temp No Improvement sol3 Try different bases (e.g., Cs2CO3, K3PO4, K2CO3). Ensure base is finely powdered and dry. optimize_base->sol3 check_atmosphere Ensure Inert Atmosphere optimize_temp->check_atmosphere No Improvement sol4 Screen temperatures from 80°C to 120°C. Microwave irradiation can sometimes improve yields. optimize_temp->sol4 success Improved Yield check_atmosphere->success Improvement Seen sol5 Use Schlenk techniques and thoroughly degas the reaction mixture. check_atmosphere->sol5

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Data on Suzuki-Miyaura Coupling Optimization

While specific data for this compound is sparse in single comprehensive tables, the following table represents typical conditions and expected yield ranges based on reactions with similar fluorinated pyridine substrates.

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1001260-80
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2)Toluene1101670-90
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME/H₂O902450-70
XPhos Pd G2 (2)-K₃PO₄ (3)t-BuOH/H₂O80875-95
Issue 2: Low Yield in Buchwald-Hartwig Amination

For low yields in the Buchwald-Hartwig amination of this compound, a systematic optimization of the catalyst system and reaction conditions is recommended.

Troubleshooting Workflow

G cluster_solutions Potential Solutions start Low Yield in Buchwald-Hartwig Amination check_amine Check Amine Purity and Nucleophilicity start->check_amine optimize_ligand Optimize Ligand check_amine->optimize_ligand Amine OK sol1 Ensure amine is pure. Consider protecting groups for sensitive functionalities. check_amine->sol1 optimize_base Optimize Base optimize_ligand->optimize_base No Improvement sol2 Screen bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, Xantphos). optimize_ligand->sol2 optimize_solvent Optimize Solvent optimize_base->optimize_solvent No Improvement sol3 Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, K3PO4). optimize_base->sol3 success Improved Yield optimize_solvent->success Improvement Seen sol4 Test aprotic polar solvents like toluene, dioxane, or THF. optimize_solvent->sol4

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Data on Buchwald-Hartwig Amination Optimization

The following table provides representative conditions for the Buchwald-Hartwig amination of similar aryl fluorides, which can be used as a starting point for optimization.

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-2465-85
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-1670-90
Pd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-1270-95
Pd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF706-1860-80
Issue 3: Incomplete Nucleophilic Aromatic Substitution (SNAr)

For incomplete SNAr reactions, the focus should be on the nucleophile, solvent, and temperature.

Troubleshooting Workflow

G cluster_solutions Potential Solutions start Incomplete SNAr Reaction check_nucleophile Evaluate Nucleophile Strength and Concentration start->check_nucleophile optimize_solvent Optimize Solvent check_nucleophile->optimize_solvent No Improvement sol1 Use a stronger nucleophile or increase its concentration. Consider using a base to deprotonate the nucleophile in situ. check_nucleophile->sol1 increase_temp Increase Reaction Temperature optimize_solvent->increase_temp No Improvement sol2 Use polar aprotic solvents like DMF, DMSO, or NMP to accelerate the reaction. optimize_solvent->sol2 success Complete Conversion increase_temp->success Improvement Seen sol3 Gradually increase the temperature. Monitor for decomposition. increase_temp->sol3

Caption: Troubleshooting workflow for incomplete SNAr reactions.

Data on SNAr Optimization

The reactivity in SNAr is highly dependent on the nucleophile. The following table provides general guidance.

Nucleophile TypeReagent ExampleBaseSolventTemp. (°C)Typical Yield (%)
O-NucleophileSodium Methoxide-MeOHRT - 6080-95
N-NucleophilePyrrolidineK₂CO₃DMF80-12070-90
S-NucleophileSodium Thiophenoxide-DMFRT - 8085-98

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., XPhos Pd G2, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., t-BuOH/H₂O mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization for specific amines.

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction vessel with a stir bar.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the vessel and add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.

  • Monitor the reaction by an appropriate method (TLC, LC-MS).

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is for a reaction with an amine nucleophile and may need adjustment for other nucleophile types.

  • To a reaction vessel, add this compound (1.0 equiv.), the amine nucleophile (1.5-2.0 equiv.), and a base if necessary (e.g., K₂CO₃, 2.0 equiv.).

  • Add a polar aprotic solvent such as DMF or DMSO.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Technical Support Center: Purification of 5-Fluoro-2-(trifluoromethyl)pyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Fluoro-2-(trifluoromethyl)pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as 2-chloro-5-(trifluoromethyl)pyridine, and byproducts from side reactions.[1] Depending on the synthetic route, constitutional isomers or over-fluorinated products may also be present.[1] It is crucial to characterize the crude product using analytical techniques like GC-MS or NMR to identify the specific impurities present in your mixture.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment. The most common and effective methods are:

  • Fractional Distillation: Ideal for separating the product from impurities with significantly different boiling points.[2]

  • Flash Column Chromatography: Effective for removing non-volatile impurities and separating isomers with different polarities.

  • Recrystallization: A cost-effective method for high-purity final products, provided a suitable solvent is found.

Q3: How can I assess the purity of my final this compound product?

A3: Purity is typically assessed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): A robust method for determining purity by area percentage and detecting non-volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure of the desired product and identify any structural isomers or other impurities.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of the product from an impurity with a close boiling point.

  • Possible Cause: Insufficient theoretical plates in the distillation column.

  • Solution:

    • Increase the length of the fractionating column.

    • Use a more efficient column packing material (e.g., Vigreux indentations, Raschig rings).

    • Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.[2]

Problem: The product is co-distilling with a solvent or a lower-boiling impurity.

  • Possible Cause: Formation of an azeotrope.

  • Solution:

    • Try performing the distillation under reduced pressure (vacuum distillation) to alter the boiling points and potentially break the azeotrope.

    • If water is the impurity, ensure the crude product is thoroughly dried before distillation.

Flash Column Chromatography

Problem: The product is eluting with impurities.

  • Possible Cause: Inappropriate solvent system (mobile phase).

  • Solution:

    • Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product.

    • For fluorinated pyridines, a common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • A shallow gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.

Problem: Low recovery of the product from the column.

  • Possible Cause: The product is strongly adsorbed to the silica gel.

  • Solution:

    • Increase the polarity of the mobile phase towards the end of the purification to elute highly retained compounds.

    • For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can help reduce tailing and improve recovery by neutralizing acidic sites on the silica gel.

Recrystallization

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, the cooling rate is too fast, or the solvent is not ideal.

  • Solution:

    • Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

    • Try a different solvent or a two-solvent system. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, or nucleation is inhibited.

  • Solution:

    • If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of the pure product to the cooled solution.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Products (Illustrative Data)

Purification TechniqueTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Fractional Distillation>98%70-90%Scalable, cost-effective for volatile impurities.Ineffective for impurities with close boiling points.
Flash Column Chromatography>99%60-85%High resolution for a wide range of impurities.Can be time-consuming and requires significant solvent.
Recrystallization>99.5%50-80%Yields high-purity crystalline product.Finding a suitable solvent can be challenging; lower recovery.

Note: The values presented are illustrative and can vary significantly based on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column of appropriate length. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound product and a magnetic stir bar or boiling chips.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column until the temperature at the distillation head stabilizes.

  • Collection: Collect the fraction that distills at the boiling point of this compound. Monitor the temperature closely; a sharp, stable boiling point indicates a pure fraction.

  • Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their purity.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Determine an optimal mobile phase using TLC. A good starting point for fluorinated pyridines is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when heated.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, induce crystallization as described in the troubleshooting guide.

  • Cooling: Once crystallization has begun, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.

Mandatory Visualizations

experimental_workflow crude_product Crude this compound analytical_assessment Analytical Assessment (GC-MS, HPLC, NMR) crude_product->analytical_assessment distillation Fractional Distillation analytical_assessment->distillation Volatile Impurities chromatography Flash Column Chromatography analytical_assessment->chromatography Non-volatile Impurities / Isomers purity_check Purity Analysis distillation->purity_check chromatography->purity_check recrystallization Recrystallization final_product Pure this compound recrystallization->final_product purity_check->recrystallization Further Purification purity_check->final_product Purity Met

Caption: A general workflow for the purification of this compound.

troubleshooting_recrystallization start No Crystals Form Upon Cooling check_saturation Is the solution saturated? Yes No start->check_saturation:f0 induce_nucleation Induce Nucleation Scratch flask Add seed crystal check_saturation:f1->induce_nucleation:f0 concentrate Evaporate excess solvent check_saturation:f2->concentrate success Crystals Form induce_nucleation->success failure Re-evaluate Solvent Choice induce_nucleation->failure Still no crystals concentrate->start

Caption: Troubleshooting logic for recrystallization when no crystals form.

References

common side reactions with 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected product in my reaction with this compound, particularly when using nucleophilic reagents. What could be the cause?

A1: The most common side reaction for 2-fluoropyridines, including this compound, is nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is a good leaving group and can be displaced by a variety of nucleophiles. If your reaction mixture contains nucleophilic species (e.g., amines, alkoxides, water, or even some solvents at elevated temperatures), you may form a 2-substituted pyridine derivative as a byproduct. The trifluoromethyl group is strongly electron-withdrawing, which further activates the pyridine ring for nucleophilic attack.

Q2: My purification of this compound by distillation is not effective. Are there common impurities I should be aware of?

A2: Purification of trifluoromethylpyridine compounds can be challenging due to the presence of impurities with close boiling points.[1] Common impurities can arise from the synthetic route used to prepare the starting material. These may include:

  • Incompletely fluorinated precursors: Depending on the synthetic method, you might have residual starting materials or intermediates where the trichloromethyl group has not been fully converted to a trifluoromethyl group.[2]

  • Over-fluorinated byproducts: In some fluorination reactions, additional fluorine atoms can be introduced onto the pyridine ring, leading to di- or tri-fluorinated pyridine derivatives.

  • Isomeric impurities: The synthesis might produce other isomers of fluoro-(trifluoromethyl)pyridine.

Q3: My reaction with this compound is not proceeding as expected, and I suspect the starting material has degraded. How stable is this compound?

A3: While generally stable, this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or at elevated temperatures. Hydrolysis would lead to the formation of 2-hydroxy-5-(trifluoromethyl)pyridine. It is recommended to store the compound in a cool, dry place and to use anhydrous solvents for reactions where water could be a problematic nucleophile.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Formation of an Unexpected 2-Substituted Pyridine Byproduct
  • Symptom: Mass spectrometry or NMR analysis of your crude reaction mixture shows a peak corresponding to the molecular weight of your expected product plus the mass of a nucleophile minus the mass of fluorine.

  • Cause: Nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridine ring.

  • Troubleshooting Steps:

    • Identify the Nucleophile: Determine the source of the nucleophile. It could be a reagent, a solvent (e.g., methanol, water), or a deprotonated species formed under the reaction conditions.

    • Solvent Selection: If the solvent is the suspected nucleophile, switch to a non-nucleophilic, aprotic solvent such as THF, dioxane, toluene, or a chlorinated solvent. Ensure the solvent is anhydrous.

    • Control of Basicity: If your reaction requires a base, consider using a non-nucleophilic base like proton sponge or a sterically hindered amine to avoid its direct reaction with the pyridine.

    • Temperature Control: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature may help to minimize the formation of the substitution byproduct.

Issue 2: Difficulty in Purifying the Desired Product
  • Symptom: Fractional distillation or column chromatography does not provide the desired product in high purity, with persistent impurities detected by GC or NMR.

  • Cause: Presence of byproducts with similar physical properties to the target compound.[1]

  • Troubleshooting Steps:

    • Alternative Purification: If distillation is ineffective, consider alternative purification techniques. Preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) can be effective for separating compounds with close boiling points.

    • Chemical Treatment: In some cases, impurities can be selectively removed by chemical treatment. For instance, if you have acidic or basic impurities, a liquid-liquid extraction with a dilute aqueous acid or base wash can be effective.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a powerful purification method.

Quantitative Data Summary

The following table summarizes common nucleophiles that can lead to side reactions with 2-fluoropyridines and potential impurities that may be present in this compound.

Category Examples Potential Side Product/Impurity Notes
Common Nucleophiles Amines (primary, secondary), Alkoxides (e.g., MeO⁻, EtO⁻), Water/Hydroxide, Thiols2-Amino-5-(trifluoromethyl)pyridine, 2-Alkoxy-5-(trifluoromethyl)pyridine, 2-Hydroxy-5-(trifluoromethyl)pyridine, 2-Thio-5-(trifluoromethyl)pyridineThe rate of reaction is dependent on the nucleophilicity of the attacking species and the reaction conditions (temperature, solvent).[3]
Potential Synthetic Impurities 2-Chloro-5-(trifluoromethyl)pyridine, 2,3-Difluoro-5-(trifluoromethyl)pyridine, 5-Fluoro-2-(dichlorofluoromethyl)pyridineThese impurities arise from the starting materials and the fluorination process.[2] Their boiling points can be very close to the desired product, making separation by distillation difficult.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is a general guideline for reacting this compound with an amine nucleophile.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DMSO).

  • Addition of Reagents: Add the amine (1.1 equivalents) to the solution. If the amine salt is used, or if an acid scavenger is needed, add a non-nucleophilic base such as potassium carbonate (2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Visualizations

sn_ar_mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (intermediate) reactant->intermediate Nucleophilic Attack product 2-Nu-5-(trifluoromethyl)pyridine + F⁻ intermediate->product Loss of Fluoride

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

troubleshooting_workflow start Unexpected Product Observed check_nucleophile Identify Potential Nucleophiles (Reagents, Solvent, Base) start->check_nucleophile is_snar Is SNAr Product Detected? check_nucleophile->is_snar change_solvent Switch to Anhydrous, Aprotic Solvent is_snar->change_solvent Yes other_side_reaction Investigate Other Possible Side Reactions is_snar->other_side_reaction No change_base Use Non-Nucleophilic Base change_solvent->change_base lower_temp Lower Reaction Temperature change_base->lower_temp end Problem Resolved lower_temp->end

Caption: Troubleshooting Workflow for Unexpected Side Products.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(trifluoromethyl)pyridine. The content is designed to address specific issues encountered during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a valuable building block in medicinal and agrochemical research?

A1: this compound is a sought-after intermediate due to the unique properties conferred by the trifluoromethyl (-CF3) and fluorine (-F) groups. The strongly electron-withdrawing nature of the -CF3 group significantly influences the electronic properties of the pyridine ring, making it susceptible to certain chemical transformations.[1] These fluorine-containing moieties can enhance a molecule's lipophilicity, metabolic stability, and bioavailability, which are critical parameters in drug design and the development of agrochemicals.[2][3]

Q2: Which positions on the this compound ring are most reactive?

A2: The pyridine ring is inherently electron-deficient. The powerful electron-withdrawing effect of the trifluoromethyl group at the 2-position makes the 2- and 6-positions particularly electrophilic and thus susceptible to nucleophilic attack. The fluorine atom at the 5-position is not as activated for nucleophilic aromatic substitution (SNAr) compared to a halogen at the 2- or 4-position. However, the fluorine at the 5-position can be replaced under certain cross-coupling conditions.

Q3: What are the most common reactions performed on this compound?

A3: The most common and synthetically useful reactions involving this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluorine atom with various nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

    • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[4]

    • Cyanation: Introduction of a nitrile group.[5][6]

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)

Low or no product yield is a common issue in SNAr reactions. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Decision Tree for Low SNAr Yield

G start Low or No Yield in SNAr q1 Is the nucleophile sufficiently reactive? start->q1 q2 Is the base appropriate and strong enough? q1->q2 Yes sub_q1 Consider using a stronger nucleophile or activating the current one (e.g., deprotonation). q1->sub_q1 No q3 Are the reaction temperature and time optimized? q2->q3 Yes sub_q2 Switch to a stronger base (e.g., NaH, KHMDS). Ensure anhydrous conditions if using moisture-sensitive bases. q2->sub_q2 No q4 Is the solvent appropriate? q3->q4 Yes sub_q3 Increase temperature incrementally. Monitor reaction over a longer period (TLC/LC-MS). q3->sub_q3 No end Reaction Optimized q4->end Yes sub_q4 Use a polar aprotic solvent (DMF, DMSO, NMP) to solubilize reactants and stabilize the intermediate. q4->sub_q4 No sub_q1->q2 sub_q2->q3 sub_q3->q4 sub_q4->end

Caption: A decision-making workflow for troubleshooting low yields in SNAr reactions.

Quantitative Data: Illustrative SNAr Conditions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃DMF1001285General
AnilineNaHTHF65890General
BenzylamineK₃PO₄DMSO801678General
MorpholineCs₂CO₃Dioxane1102492General
EthanethiolNaOEtEtOH25288General

Note: This table is illustrative, based on general principles of SNAr on activated fluoroarenes. Optimal conditions for this compound may vary.

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are sensitive to various parameters. Catalyst deactivation and inefficient transmetalation are common hurdles.

Troubleshooting Workflow for Cross-Coupling Reactions

G start Low Yield in Cross-Coupling q1 Is the Pd catalyst/ligand system optimal? start->q1 q2 Is the base appropriate for the coupling partner? q1->q2 Yes sub_q1 Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki; RuPhos, BrettPhos for Buchwald). Consider different Pd precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂). q1->sub_q1 No q3 Are reaction conditions (solvent, temp) suitable? q2->q3 Yes sub_q2 For Suzuki: Try K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald: Use strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS). q2->sub_q2 No q4 Are reagents pure and reaction atmosphere inert? q3->q4 Yes sub_q3 Screen solvents (e.g., Dioxane, Toluene, DMF). Ensure sufficient temperature for oxidative addition. q3->sub_q3 No end Reaction Optimized q4->end Yes sub_q4 Use freshly distilled solvents and degas thoroughly. Ensure boronic acid is not degraded. Run under a strict inert atmosphere (N₂ or Ar). q4->sub_q4 No sub_q1->q2 sub_q2->q3 sub_q3->q4 sub_q4->end

Caption: Troubleshooting guide for optimizing Pd-catalyzed cross-coupling reactions.

Quantitative Data: Illustrative Suzuki-Miyaura Coupling Conditions

Boronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10095[7]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Toluene11088[7]
3-Thiopheneboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DMF9082[1][8]
2-Naphthylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME8591General

Note: This table is illustrative. The choice of ligand and base is crucial and often substrate-dependent.[7][9]

Quantitative Data: Illustrative Buchwald-Hartwig Amination Conditions

AminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
AnilinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10092[10]
MorpholinePd(OAc)₂ (1)BrettPhos (2)LHMDSDioxane8085[11]
BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene9076[4]
IndolePd(OAc)₂ (2)Xantphos (4)K₃PO₄Dioxane11089[11]

Note: This table is illustrative. Strong, non-nucleophilic bases are typically required. Ligand selection is critical to prevent catalyst inhibition and promote reductive elimination.[10]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.

Experimental Workflow

G A Combine amine, base, and solvent in a flame-dried flask under N₂. B Add this compound. A->B C Heat reaction mixture to target temperature (e.g., 80-110 °C). B->C D Monitor reaction by TLC or LC-MS. C->D E Upon completion, cool to room temperature. D->E F Quench reaction (e.g., with water or sat. NH₄Cl). E->F G Extract with an organic solvent (e.g., EtOAc). F->G H Wash organic layer, dry, and concentrate. G->H I Purify by column chromatography. H->I

Caption: A standard workflow for performing an SNAr reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Dioxane)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine, base, and anhydrous solvent.

  • Stir the mixture for 10-15 minutes.

  • Add this compound to the mixture via syringe.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, the palladium source, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the target temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional solvent.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general approach for the C-N bond formation between this compound and an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., RuPhos, BrettPhos) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) (1.2 - 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Glovebox setup is recommended. In an oven-dried vial inside a glovebox, add the palladium source, phosphine ligand, and base.

  • Add this compound and the anhydrous, degassed solvent.

  • Finally, add the amine nucleophile.

  • Seal the vial and remove it from the glovebox. Heat the reaction in a pre-heated oil bath or heating block to the desired temperature (typically 80-110 °C).

  • Stir for the required time, monitoring by TLC or LC-MS if necessary (taking aliquots under an inert atmosphere).

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench carefully with saturated aqueous NH₄Cl or water.

  • Filter through Celite, and then perform a standard aqueous workup.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoro-2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a fluorinated pyridine derivative. The presence of the trifluoromethyl group generally increases lipophilicity, which can lead to poor solubility in aqueous solutions. Its solubility in organic solvents is variable and depends on the polarity of the solvent. Based on the principle of "like dissolves like," it is expected to be more soluble in polar aprotic solvents and less soluble in nonpolar solvents.

Q2: My this compound is not dissolving in my chosen solvent. What are the initial troubleshooting steps?

A2: When encountering solubility issues, a systematic approach is recommended.[1]

  • Solvent Screening: Ensure the polarity of your solvent is appropriate. A good starting point is to test solubility in a range of common laboratory solvents with varying polarities.

  • Particle Size Reduction: Grinding the solid material to a finer powder can increase the surface area and improve the rate of dissolution.[2]

  • Gentle Heating: Gently warming the solvent can increase the kinetic energy of the system and promote dissolution. Be cautious and ensure the temperature is well below the boiling point of the solvent and that the compound is stable at that temperature.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.[1]

Q3: How can I prepare a stock solution of this compound for my experiments?

A3: Preparing a concentrated stock solution is a common practice to accurately dispense small amounts of a compound for experiments.[3]

  • Select an Appropriate Solvent: Choose a solvent in which this compound is highly soluble, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Weigh the Compound: Accurately weigh the desired amount of the compound.

  • Dissolve in a Small Amount of Solvent: Add a small volume of the chosen solvent to the compound.

  • Bring to Final Volume: Once dissolved, slowly add the solvent to reach the final desired concentration and volume. Ensure the solution is thoroughly mixed.

  • Storage: Store the stock solution appropriately, often at low temperatures and protected from light, to maintain its stability.

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A4: This is a common issue for compounds with low aqueous solubility. Here are some strategies to address this:

  • Decrease the Final Concentration: The final concentration in the aqueous buffer may be above the compound's solubility limit. Try performing a serial dilution to find a concentration that remains in solution.

  • Use a Co-solvent: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol) to the aqueous buffer can increase the solubility of your compound.[1]

  • pH Adjustment: If your final application allows, adjusting the pH of the aqueous buffer may improve solubility, particularly if the compound has ionizable groups (though this compound is not strongly basic or acidic).

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution(s)
Difficulty dissolving the solid compound. Poor solvent choice.Perform a solvent screening with a range of polar aprotic, polar protic, and nonpolar solvents to identify a suitable one.
Low dissolution rate.Increase the surface area by grinding the solid. Use sonication or gentle heating to accelerate dissolution.[1]
Precipitation of the compound from solution. Supersaturated solution.Ensure the concentration is below the solubility limit at the working temperature.
Change in temperature.If the solution was heated to dissolve the compound, it might precipitate upon cooling. Maintain a constant temperature or find a solvent with better solubility at room temperature.
Introduction of an anti-solvent.Be mindful of adding substances in which the compound is insoluble to your solution.
Inconsistent results in biological assays. Compound precipitation in the assay medium.Confirm the final concentration in the assay is below the solubility limit in the assay buffer. Consider using a co-solvent if compatible with the assay.
Inaccurate concentration of the stock solution.Ensure the compound is fully dissolved in the stock solution and that the solution is homogeneous before use.

Solubility Data

Solvent Predicted Qualitative Solubility Notes
Dimethyl Sulfoxide (DMSO)HighA common solvent for preparing high-concentration stock solutions of organic compounds.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, a good choice for stock solutions.
MethanolModerate to HighA polar protic solvent that should be effective.
EthanolModerateGenerally a good solvent for many organic compounds.
AcetonitrileModerateA polar aprotic solvent that is often used in chromatography.
Dichloromethane (DCM)Moderate to HighA common solvent for organic reactions.
Ethyl AcetateModerateA moderately polar solvent.
HexaneLowA nonpolar solvent, likely to be a poor choice.
WaterVery LowThe lipophilic nature of the compound suggests poor aqueous solubility.

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of this compound in a specific solvent.

Objective: To determine the quantitative solubility of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, Ethanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator)

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.

  • Seal the vial and place it in a shaker within a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vial to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Prepare a series of dilutions of the filtered solution with the same solvent.

  • Analyze the concentration of the diluted solutions using a validated HPLC or GC method with a standard curve.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound for use in biological or chemical screening.

Materials:

  • This compound (MW: 165.09 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask

  • Pipettes

Procedure:

  • Calculate the mass of this compound required. For 10 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 0.010 L * 165.09 g/mol = 0.0165 g = 16.5 mg

  • Accurately weigh 16.5 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 5 mL of DMSO to the flask.

  • Gently swirl or sonicate the flask until the solid is completely dissolved.

  • Carefully add DMSO to the flask until the bottom of the meniscus reaches the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled storage vial and store it appropriately.

Visualizations

experimental_workflow Workflow for Addressing Solubility Issues start Start: Undissolved Compound qual_sol Qualitative Solubility Assessment (Small Scale Test) start->qual_sol quant_sol Quantitative Solubility Determination (Shake-Flask Method) qual_sol->quant_sol If promising solvent found not_dissolved Solubility Issue Persists qual_sol->not_dissolved If no suitable solvent found dissolved Compound Dissolved quant_sol->dissolved stock_prep Prepare Stock Solution dissolved->stock_prep troubleshoot Troubleshooting Strategies (Heating, Sonication, Co-solvents) not_dissolved->troubleshoot troubleshoot->qual_sol Re-assess with new conditions end Proceed with Experiment stock_prep->end

Caption: A logical workflow for addressing solubility issues with this compound.

stock_preparation_logic Decision Logic for Stock Solution Preparation start Need to Prepare Stock Solution choose_solvent Choose High Solubility Solvent (e.g., DMSO, DMF) start->choose_solvent calc_mass Calculate Required Mass of Compound choose_solvent->calc_mass weigh_compound Accurately Weigh Compound calc_mass->weigh_compound dissolve Dissolve in Partial Solvent Volume weigh_compound->dissolve final_volume Bring to Final Volume dissolve->final_volume homogenize Ensure Homogeneity final_volume->homogenize store Store Appropriately homogenize->store

Caption: A step-by-step logical diagram for the preparation of a stock solution.

References

preventing decomposition of 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 5-Fluoro-2-(trifluoromethyl)pyridine during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored to ensure its stability?

A1: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen. Long-term storage at refrigerated temperatures (2-8°C) is advisable.

Q2: What are the primary signs that my sample of this compound has started to decompose?

A2: Visual signs of decomposition can include a change in color, from colorless to yellow or brown, and the formation of precipitates. In terms of experimental results, you might observe a decrease in the yield of your desired product, the appearance of unexpected byproducts in analytical analyses (TLC, GC-MS, LC-MS), or inconsistent reaction outcomes.

Q3: What are the main chemical pathways through which this compound can decompose?

A3: The primary decomposition pathways for this compound are nucleophilic aromatic substitution (SNAr), particularly displacement of the fluoride atom, and defluorination, which can be promoted by certain catalysts. The molecule can also be susceptible to thermal and photodegradation, especially in the presence of reactive species.

Q4: Can I use strong bases with this compound in my reactions?

A4: Caution should be exercised when using strong, hard nucleophiles like hydroxides or alkoxides, as they can lead to nucleophilic aromatic substitution (SNAr) at the C-F bond, resulting in unwanted byproducts. The use of weaker bases or carefully controlled reaction conditions is recommended to minimize this decomposition pathway.

Q5: Which analytical techniques are best for assessing the purity of this compound and detecting decomposition products?

A5: A combination of techniques is ideal for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can provide quantitative data on purity. For unambiguous identification of fluorinated impurities, 19F NMR spectroscopy is a powerful tool, as the chemical shifts are highly sensitive to the local electronic environment of the fluorine atoms.

Troubleshooting Guides

Issue 1: Low Yield in a Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig)
Possible Cause Troubleshooting Step Rationale
Decomposition of Starting Material 1. Confirm the purity of the this compound before use via GC-MS or 19F NMR. 2. Degas all solvents and reagents thoroughly. 3. Use a weaker base (e.g., K2CO3, Cs2CO3) instead of strong bases like NaOH or KOtBu.Impurities can inhibit the catalyst. Oxygen can lead to oxidative degradation. Strong bases can promote SNAr side reactions.
Catalyst Inactivation 1. Use fresh, high-purity catalyst and ligands. 2. Ensure strictly anhydrous and anaerobic conditions.The palladium catalyst is sensitive to oxygen and moisture.
Defluorination Side Reaction 1. Lower the reaction temperature. 2. Screen different palladium catalysts and ligands.Some catalyst systems can promote the undesired cleavage of the C-F bond.
Issue 2: Formation of Unexpected Byproducts in a Nucleophilic Substitution Reaction
Possible Cause Troubleshooting Step Rationale
Competing SNAr at the C-F bond 1. If the intended reaction is not at the C-F position, consider using a less reactive nucleophile or protecting other functional groups. 2. Lower the reaction temperature and shorten the reaction time.The fluorine at the 5-position is activated towards nucleophilic attack. Milder conditions can improve selectivity.
Reaction with Solvent 1. Choose a non-nucleophilic, aprotic solvent (e.g., Toluene, Dioxane). 2. Ensure the solvent is anhydrous.Protic or nucleophilic solvents can compete with the desired nucleophile.
Thermal Decomposition 1. Run the reaction at the lowest effective temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged heating can lead to non-specific degradation of the starting material and product.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction
  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: In a flask, dissolve this compound (1.0 eq.) in an anhydrous, aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add the nucleophile (1.1 eq.) and a non-nucleophilic base if required (e.g., K2CO3 or Et3N, 1.5 eq.).

  • Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to elevated temperatures depending on the nucleophile's reactivity) and monitor the reaction's progress.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product using an appropriate method such as chromatography or crystallization.

Visualizations

DecompositionPathways Decomposition Pathways of this compound A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Strong Nucleophiles (e.g., RO-, HO-) C Defluorination A->C Reductive Conditions (e.g., certain catalysts) D Thermal/Photo Degradation A->D High Temperature / UV Light E 5-Substituted-2-(trifluoromethyl)pyridine B->E F 2-(Trifluoromethyl)pyridine C->F G Complex Mixture of Degradation Products D->G

Caption: Major decomposition pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Low Reaction Yield Start Low Yield Observed CheckPurity Analyze Starting Material Purity (GC-MS, 19F NMR) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK PurifySM Purify Starting Material PurityOK->PurifySM No ReviewConditions Review Reaction Conditions (Temperature, Atmosphere, Reagents) PurityOK->ReviewConditions Yes PurifySM->ReviewConditions ConditionsOK Conditions Optimal? ReviewConditions->ConditionsOK ModifyConditions Modify Conditions: - Lower Temperature - Change Base/Catalyst - Ensure Inert Atmosphere ConditionsOK->ModifyConditions No AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) ConditionsOK->AnalyzeByproducts Yes ModifyConditions->AnalyzeByproducts End Identify Root Cause AnalyzeByproducts->End

Caption: A logical workflow for troubleshooting low yields in reactions.

Technical Support Center: Synthesis of 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 5-Fluoro-2-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main strategies for synthesizing this compound and related compounds include:

  • Halogen Exchange (Halex) Reactions: This is a common method involving the fluorination of a corresponding chloro- or bromo-pyridine precursor using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).[1][2] The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

  • Vapor-Phase Fluorination: Often employed in industrial settings, this method involves the reaction of chlorinated precursors with hydrogen fluoride (HF) at high temperatures, sometimes in the presence of a catalyst.[3][4][5]

  • Cyclocondensation Reactions: This approach builds the pyridine ring from smaller, readily available trifluoromethyl-containing building blocks.[3][4][6][7]

  • Diazotization followed by Schiemann Reaction: This route can be used to introduce a fluorine atom onto the pyridine ring, starting from an amino-substituted precursor.[8]

Q2: What are the key safety considerations for this synthesis?

A2: The synthesis of this compound involves hazardous materials and conditions. Key safety precautions include:

  • Hydrogen Fluoride (HF): Anhydrous HF is highly corrosive and toxic. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[5]

  • High Pressures and Temperatures: Some synthetic routes require the use of autoclaves or sealed reaction vessels at elevated temperatures and pressures.[5][9] Ensure that all equipment is properly rated and maintained to prevent explosions.

  • Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Fluorinating Agents: Solid fluorinating agents like KF and CsF should be handled in a dry environment as they are hygroscopic.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Follow this troubleshooting guide to diagnose and resolve the problem.

Troubleshooting Workflow for Low Yield

cluster_reagents cluster_conditions cluster_impurities start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity of starting materials? Anhydrous reagents used? [3] check_reagents->reagent_purity reagent_ratio Correct molar ratios? [3] check_reagents->reagent_ratio check_impurities 3. Analyze for Impurities/Side Products check_conditions->check_impurities Conditions Correct temperature Correct temperature maintained? [6] check_conditions->temperature time Sufficient reaction time? [1] check_conditions->time atmosphere Inert atmosphere maintained? [1] check_conditions->atmosphere optimize 4. Optimize Reaction Parameters check_impurities->optimize Impurities Identified water Presence of water deactivating reagents? [3] check_impurities->water side_products Formation of byproducts like multi-halogenated pyridines? [7] check_impurities->side_products end_node Improved Yield optimize->end_node

Caption: Troubleshooting workflow for low product yield.

Potential Causes and Solutions:

Potential Cause Recommended Action
Moisture in Reagents or Solvent The use of anhydrous potassium fluoride (KF) or cesium fluoride (CsF) is often emphasized.[1] Ensure all reagents and solvents are thoroughly dried. KF can be dried in a vacuum oven before use.[1]
Incorrect Reaction Temperature The reaction temperature is critical. For instance, some fluorination reactions are conducted between 120°C and 170°C.[2] A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause decomposition or side reactions.
Insufficient Reaction Time Some reactions may require extended periods to reach completion, with some preparations taking up to 24 hours.[9] Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time.
Poor Quality of Starting Materials Verify the purity of the starting chlorinated pyridine. Impurities in the starting material can inhibit the reaction or lead to unwanted side products.
Inadequate Mixing For heterogeneous reactions (e.g., solid KF in a liquid solvent), vigorous stirring is necessary to ensure efficient contact between the reactants.
Inert Atmosphere Not Maintained If the reaction is sensitive to air or moisture, ensure it is conducted under an inert atmosphere (e.g., nitrogen or argon).[9]
Issue 2: Presence of Impurities in the Final Product

Q: My final product is contaminated with impurities. How can I identify and remove them?

A: Impurities can arise from incomplete reactions, side reactions, or decomposition.

Common Impurities and Purification Strategies:

Impurity Identification Method Purification Method
Unreacted Starting Material GC-MS, NMRFractional distillation is often effective for separating the product from the starting material, especially if their boiling points are sufficiently different.[1]
Over-fluorinated or Isomeric Products GC-MS, NMRCareful fractional distillation or chromatography may be required. In some cases, selective reaction of the impurity can be a solution.
Hydrolyzed Byproducts NMR, IRAqueous workup followed by extraction and drying. The product can then be purified by distillation.
Solvent Residues NMRRemoval under high vacuum. For high-boiling solvents like NMP or DMSO, azeotropic distillation or extraction may be necessary.

A patent describes a purification process where the crude product is treated with an amination reagent to react with and remove certain impurities before a final distillation step.[10]

Issue 3: Reaction Stalls or Does Not Go to Completion

Q: My reaction starts but then stalls before all the starting material is consumed. What could be the issue?

A: A stalled reaction can be frustrating. Here are some potential reasons and solutions.

Logical Flow for Diagnosing a Stalled Reaction

cluster_catalyst cluster_temp start Reaction Stalled check_catalyst 1. Check Catalyst/Reagent Activity start->check_catalyst check_temp 2. Verify Temperature Control check_catalyst->check_temp Activity OK deactivation Has the fluorinating agent been deactivated by moisture? [3] check_catalyst->deactivation phase_transfer Is a phase-transfer catalyst needed and active? [3] check_catalyst->phase_transfer check_solubility 3. Assess Reagent Solubility check_temp->check_solubility Temp. Stable temp_drop Did the reaction temperature drop? check_temp->temp_drop recharge_reagent Consider Reagent Recharge check_solubility->recharge_reagent Solubility is an issue end_node Reaction Reaches Completion recharge_reagent->end_node

Caption: Diagnostic steps for a stalled reaction.

Potential Causes and Solutions:

  • Deactivation of Fluorinating Agent: The surface of the fluoride salt (e.g., KF) can become passivated by the formation of potassium chloride. Increasing agitation or adding a phase-transfer catalyst can help.

  • Insufficient Amount of Fluorinating Agent: The stoichiometry of the reaction is crucial. For example, if replacing two chlorine atoms, at least two molar equivalents of the fluoride source are needed.[1] An excess is often used to drive the reaction to completion.

  • Product Inhibition: In some cases, the product itself can inhibit the reaction. This is less common but can be investigated by running the reaction at a lower concentration.

  • Use of a Phase-Transfer Catalyst: For reactions involving a solid salt and a liquid phase, a phase-transfer catalyst (like a crown ether or a quaternary ammonium salt) can significantly improve the reaction rate and completion.[1]

Experimental Protocols

Example Protocol: Synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine from 2-Chloro-5-(trifluoromethyl)pyridine

This protocol is adapted from a literature procedure.[11]

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Potassium Fluoride (KF), anhydrous

  • N,N-dimethylacetamide (DMAc)

  • Benzyl triethylammonium chloride (phase-transfer catalyst)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a condenser, add anhydrous KF (0.80 mol) and DMAc (500 mL).

  • Heat the mixture to 125°C and stir for 30 minutes to ensure the KF is well-dispersed and any residual moisture is removed with the solvent vapor.

  • Cool the mixture slightly and add benzyl triethylammonium chloride (0.03 mol) and 2-chloro-5-(trifluoromethyl)pyridine (0.55 mol).

  • Heat the reaction mixture to 135°C and stir vigorously for 10 hours.

  • Monitor the reaction progress by GC analysis. The reaction is considered complete when the starting material is less than 1% of the reaction mixture.

  • Once complete, cool the reaction mixture. The product, 2-fluoro-5-(trifluoromethyl)pyridine, can be isolated by direct vacuum distillation from the reaction mixture. Collect the fraction at the appropriate boiling point and pressure (e.g., 40-45°C / 11 mmHg).[11]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Fluorination Reactions

Starting Material Fluorinating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
2-Chloro-5-(trifluoromethyl)pyridineKFDMAc1351095.6[11]
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridineKFNMP190-1952481[1]
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridineCsFDMSO120-125--[2]
5-Fluoro-2-carboxypyridineSF₄, HF-852475[9]

References

Technical Support Center: Catalyst Deactivation in Reactions with 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during cross-coupling reactions involving 5-Fluoro-2-(trifluoromethyl)pyridine. The unique electronic properties of this substrate present distinct challenges that can lead to reduced reaction efficiency and catalyst failure.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues related to catalyst deactivation when using this compound.

Guide 1: Low or Stalled Reaction Conversion

Problem: The reaction shows minimal product formation or stalls before the starting material is fully consumed.

Primary Suspect: Catalyst poisoning by the pyridine nitrogen. The lone pair on the nitrogen of the pyridine ring can strongly coordinate to the palladium catalyst, forming a stable, inactive complex. This is a well-documented issue known as the "2-pyridyl problem"[1][2][3]. The strongly electron-withdrawing nature of the trifluoromethyl and fluoro groups on this compound can further modulate the electronic properties of the pyridine, influencing its interaction with the catalyst[4].

Troubleshooting Workflow:

G start Low or Stalled Conversion ligand Switch to Bulky Ligand (e.g., SPhos, XPhos, RuPhos) start->ligand Is standard ligand failing? base Optimize Base (Try K3PO4 or Cs2CO3) ligand->base No improvement? success Improved Conversion ligand->success Success! precatalyst Use a Pre-catalyst (e.g., G3 or G4) base->precatalyst Still stalling? base->success Success! temp Adjust Temperature (Incremental increase/decrease) precatalyst->temp No significant change? precatalyst->success Success! loading Increase Catalyst Loading (e.g., from 1% to 3%) temp->loading Last resort temp->success Success! loading->success Success! fail Still Low Conversion (Consider Catalyst Regeneration) loading->fail G cluster_cycle Catalytic Cycle cluster_poison Deactivation Pathway A Active Pd(0) Catalyst B Oxidative Addition A->B Inactive Inactive Pd-Pyridine Complex (Poisoned Catalyst) A->Inactive Poisoning C Transmetalation B->C D Reductive Elimination C->D D->A Poison This compound Poison->Inactive Coordination

References

Validation & Comparative

comparative reactivity of 5-Fluoro-2-(trifluoromethyl)pyridine vs other pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Fluoro-2-(trifluoromethyl)pyridine with other substituted pyridines. The presence of two strong electron-withdrawing groups, a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position, renders the pyridine ring highly electron-deficient. This electronic characteristic is the primary determinant of its reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science.

Electronic Properties and General Reactivity

The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly decreases the electron density of the pyridine ring. This heightened electrophilicity makes the ring susceptible to attack by nucleophiles and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. Consequently, this compound is generally more reactive in these transformations compared to pyridine itself or pyridines bearing electron-donating groups.

Comparative Reactivity in Key Synthetic Transformations

To provide a clear comparison, this guide focuses on three widely utilized reactions in organic synthesis: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of this compound makes it an excellent substrate for SNAr reactions. The fluorine atom at the 5-position is not the typical leaving group in these reactions; rather, the focus is on the displacement of a suitable leaving group at the 2- or 6-position. However, the strong electron-withdrawing effect of the 5-fluoro and 2-trifluoromethyl groups activates the entire ring towards nucleophilic attack.

Table 1: Comparative Performance in Nucleophilic Aromatic Substitution

SubstrateNucleophileProductReaction ConditionsYield (%)Reference
2-Chloro-5-(trifluoromethyl)pyridineBenzyl alkoxide2-(Benzyloxy)-5-(trifluoromethyl)pyridineK2CO3, Acetonitrile, RTHigh (Qualitative)[1]
2-Nitropyridines with electron-donating groups[18F]Fluoride2-[18F]FluoropyridinesK[18F]F-K222, 140 °C, 1-30 min70-89[2]

Experimental Protocol: General Procedure for SNAr of 2-Halopyridinium Salts

A solution of the 2-halopyridinium salt (1.0 eq.), the desired nucleophile (1.0-1.2 eq.), and a base such as potassium carbonate (1.0-1.5 eq.) in an anhydrous solvent like acetonitrile is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the product is purified by column chromatography.[3]

Logical Relationship for SNAr Reactivity

sn_ar_reactivity cluster_reactivity Relative Reactivity in SNAr This compound This compound 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine This compound->2-Chloro-5-(trifluoromethyl)pyridine Highly Activated (Comparable Reactivity) 2-Chloropyridine 2-Chloropyridine 2-Chloro-5-(trifluoromethyl)pyridine->2-Chloropyridine More Activated 2-Methoxypyridine 2-Methoxypyridine 2-Chloropyridine->2-Methoxypyridine More Activated

Caption: Relative SNAr reactivity of substituted pyridines.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling, electron-deficient aryl halides are often more reactive. Therefore, this compound is expected to be a good coupling partner. The C-X bond (where X is a halogen, typically Cl or Br, introduced at another position) will readily undergo oxidative addition to the palladium catalyst.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

Pyridine SubstrateCoupling PartnerProductCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-ChloropyridinePyridine-3-boronic acid2,3'-BipyridinePd(OAc)2 / SPhosCs2CO31,4-Dioxane/H2O100High (Qualitative)[4]
2-Chloro-5-(trifluoromethyl)phenylboronic AcidAryl HalideBiarylNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
5-Fluoro-6-methylpyridin-2-ylboronic acid4-Chloro-2-iodo-1-(trifluoromethyl)benzene6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridinePd(PPh3)2Cl2K2CO31,4-Dioxane/H2O10086[5]

Note: While a direct comparison with this compound as the halide partner is unavailable, the high yield obtained with a fluorinated pyridylboronic acid highlights the utility of such fluorinated pyridines in this reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridines

To an oven-dried reaction vessel, add the 2-chloropyridine (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(OAc)2 (1-5 mol%), a phosphine ligand like SPhos (1.5-10 mol%), and a base, for example, K3PO4 or Cs2CO3 (2.0-3.0 eq.). The vessel is evacuated and backfilled with an inert gas. A degassed solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water, is added. The reaction is then heated (typically 80-110 °C) until completion as monitored by TLC or LC-MS. The product is isolated through an aqueous workup followed by purification via column chromatography.[4]

Experimental Workflow for Suzuki-Miyaura Coupling

suzuki_workflow start Reaction Setup (Pyridine Halide, Boronic Acid, Catalyst, Ligand, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar or N2) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of this compound should facilitate the initial oxidative addition step of the Buchwald-Hartwig amination, making it a suitable substrate for C-N bond formation.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Pyridine SubstrateAmineProductCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridineVolatile AminesN-Alkyl/Aryl-2-aminopyridinePd(OAc)2 / dpppNaOtBuToluene80-100Good to Excellent (Qualitative)[6]
4-Bromo-2,6-bis(trifluoromethyl)pyridineVarious Amines4-Amino-2,6-bis(trifluoromethyl)pyridineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridines

In a glovebox or under an inert atmosphere, a reaction tube is charged with a palladium precursor (e.g., Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 1.5-10 mol%), and a strong base such as sodium tert-butoxide (1.4-2.0 eq.). The 2-bromopyridine (1.0 eq.) and the amine (1.2-1.5 eq.) are then added, followed by an anhydrous solvent like toluene or dioxane. The reaction vessel is sealed and heated (typically 80-110 °C) with stirring. After completion, the reaction is cooled, and the product is isolated via an aqueous workup and purified by column chromatography.[8]

Application in Medicinal Chemistry: Kinase Inhibition

Electron-deficient pyridine scaffolds are prevalent in medicinal chemistry, often serving as key pharmacophores in kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The substituents on the pyridine ring, such as the fluoro and trifluoromethyl groups in this compound, can modulate the compound's potency, selectivity, and pharmacokinetic properties by engaging in additional interactions within the binding pocket and by influencing the overall electronics and lipophilicity of the molecule.

Simplified Kinase Inhibition Signaling Pathway

kinase_pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates & Activates TF Transcription Factor Kinase_B->TF Phosphorylates & Activates Response Cellular Response (Proliferation, Survival) TF->Response Regulates Gene Expression Inhibitor This compound -based Inhibitor Inhibitor->Kinase_B Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a highly reactive building block for organic synthesis due to its pronounced electron-deficient character. This property makes it an excellent substrate for nucleophilic aromatic substitution and a highly reactive partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. While direct quantitative comparisons with a broad range of other substituted pyridines are limited in the literature, the available data and the fundamental principles of organic chemistry strongly suggest its superior performance in these key transformations compared to less electron-deficient pyridines. Its utility is further underscored by the prevalence of electron-deficient pyridine scaffolds in medicinally relevant molecules, particularly kinase inhibitors.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of 5-Fluoro-2-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Ensuring the purity and concentration of this compound is critical for reaction efficiency, product quality, and safety. This document outlines detailed experimental protocols and presents comparative performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of an appropriate analytical technique is paramount for robust quality control and regulatory compliance. This guide offers a framework for researchers to evaluate and select the most suitable method based on their specific requirements for sensitivity, precision, and accuracy. The methodologies and validation data presented are based on established analytical practices for fluorinated pyridine derivatives and are in accordance with the International Council for Harmonisation (ICH) guidelines.

Comparison of Analytical Methods

The following tables summarize the performance characteristics of three distinct analytical methods for the quantification of this compound. The data presented is representative of what can be achieved with properly validated methods.

Table 1: High-Performance Liquid Chromatography (HPLC) - UV Detection

Validation ParameterResultAcceptance Criteria (ICH Q2(R1))[1][2][3]
Linearity (R²) 0.9995≥ 0.999
Range 1 - 100 µg/mL80 - 120% of test concentration
Accuracy (% Recovery) 99.2 - 101.5%98.0 - 102.0%
Precision (% RSD)
- Repeatability0.85%≤ 2%
- Intermediate Precision1.20%≤ 2%
Limit of Detection (LOD) 0.3 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 1.0 µg/mLSignal-to-Noise ≥ 10:1

Table 2: Gas Chromatography (GC) - Mass Spectrometry (MS) Detection

Validation ParameterResultAcceptance Criteria (ICH Q2(R1))[1][2][3]
Linearity (R²) 0.9998≥ 0.999
Range 0.1 - 50 µg/mL80 - 120% of test concentration
Accuracy (% Recovery) 98.5 - 102.0%98.0 - 102.0%
Precision (% RSD)
- Repeatability1.10%≤ 2%
- Intermediate Precision1.45%≤ 2%
Limit of Detection (LOD) 0.03 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.1 µg/mLSignal-to-Noise ≥ 10:1

Table 3: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9999≥ 0.999
Range 0.5 - 50 mg/mLDependent on application
Accuracy (% Purity) 99.7% (vs. certified standard)Dependent on reference standard
Precision (% RSD)
- Repeatability0.50%≤ 1%
- Intermediate Precision0.80%≤ 2%
Limit of Detection (LOD) 0.1 mg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.5 mg/mLSignal-to-Noise ≥ 10:1

Experimental Protocols

Detailed methodologies are provided below for each of the compared analytical techniques. These protocols serve as a starting point and may require optimization based on specific laboratory instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method is suitable for the routine analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample and transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Prepare a series of calibration standards by serially diluting a stock solution of a certified reference standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v). For mass spectrometry compatibility, 0.1% formic acid can be added to both phases.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds like this compound.

  • Instrumentation: GC system coupled to a mass spectrometer with a split/splitless injector.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

    • Create a series of calibration standards by serial dilution of the stock solution.

  • Chromatographic and MS Conditions:

    • Column: HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm I.D. x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Protocol

¹⁹F qNMR is a powerful technique for the direct quantification of fluorinated compounds without the need for a specific reference standard of the analyte, instead using an internal standard.

  • Instrumentation: NMR spectrometer with a fluorine probe.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of a certified internal standard (e.g., trifluorotoluene) into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

    • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated based on the integral ratios, the number of fluorine atoms, and the weights of the sample and internal standard.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for analytical method validation and the experimental process for HPLC analysis.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_purpose Define Method Purpose select_parameters Select Validation Parameters (ICH Q2) define_purpose->select_parameters define_acceptance Define Acceptance Criteria select_parameters->define_acceptance prepare_standards Prepare Standards & Samples define_acceptance->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data compare_results Compare Results to Criteria collect_data->compare_results assess_robustness Assess Robustness compare_results->assess_robustness validation_report Prepare Validation Report assess_robustness->validation_report method_sop Finalize Method SOP validation_report->method_sop

Caption: Workflow for Analytical Method Validation.

hplc_experimental_workflow cluster_preparation Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing & Quantification weigh_sample Weigh Sample & Standard dissolve Dissolve in Diluent weigh_sample->dissolve serial_dilution Prepare Calibration Curve Standards dissolve->serial_dilution setup_hplc Set Up HPLC System & Conditions serial_dilution->setup_hplc inject_samples Inject Blank, Standards, & Samples setup_hplc->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks generate_curve Generate Calibration Curve integrate_peaks->generate_curve quantify_sample Quantify Analyte in Sample generate_curve->quantify_sample

References

Spectroscopic Analysis for the Structural Confirmation of 5-Fluoro-2-(trifluoromethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the chemical structure of 5-Fluoro-2-(trifluoromethyl)pyridine. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, researchers can unequivocally verify the molecular integrity of this important fluorinated pyridine derivative. This document presents a comparative analysis of expected and reported spectral data for similar compounds, alongside detailed experimental protocols for data acquisition.

Introduction to Spectroscopic Verification

The precise structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For fluorinated heterocycles like this compound, a multi-faceted analytical approach is essential to ensure the correct regiochemistry and the integrity of the fluorine and trifluoromethyl substituents. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atoms. Mass spectrometry confirms the molecular weight and provides valuable fragmentation information, while IR spectroscopy identifies characteristic functional group vibrations.

Predicted and Comparative Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, this guide presents a combination of predicted data and experimental data from structurally related compounds. These comparisons provide a robust framework for the structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for a Structural Isomer.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) H-3~ 7.9 - 8.1ddJ(H3-H4) ≈ 8-9, J(H3-F5) ≈ 3-4
H-4~ 7.6 - 7.8dddJ(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3, J(H4-F5) ≈ 8-9
H-6~ 8.5 - 8.7dJ(H6-H4) ≈ 2-3
2-Fluoro-4-(trifluoromethyl)pyridine (Experimental) [1]H-37.35d4.8
H-57.60d4.8
H-68.30s-

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Compound.

CompoundCarbon AssignmentChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
This compound (Predicted) C-2~ 148 (q)q¹J(C-F) ≈ 275-280
C-3~ 125 (d)d³J(C-F) ≈ 4-6
C-4~ 140 (d)d²J(C-F) ≈ 20-25
C-5~ 158 (d)d¹J(C-F) ≈ 250-260
C-6~ 145 (d)d³J(C-F) ≈ 3-5
CF₃~ 122 (q)q¹J(C-F) ≈ 270-275
5-Chloro-2-(trifluoromethyl)pyrimidine (Experimental) [1]C-2154.6 (q)q37
C-4, C-6156.7s-
C-5134.1s-
CF₃119.4 (q)q274

Table 3: Predicted ¹⁹F NMR Data for this compound and Experimental Data for Related Compounds.

CompoundFluorine AssignmentChemical Shift (δ, ppm)Multiplicity
This compound (Predicted) -CF₃~ -65 to -70s
-F~ -120 to -130t
2-(Trifluoromethyl)pyridine (Experimental) [1]-CF₃-62.77s
2-Fluoro-4-(trifluoromethyl)pyridine (Experimental) [1]-CF₃-63.5 (s)s
-F-91.8 (s)s
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pattern, which can further confirm the structure.

Table 4: Predicted Mass Spectrometry Data for this compound and Experimental Data for a Related Compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Reported [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound (Predicted) C₆H₃F₄N165.09165146 ([M-F]⁺), 96 ([M-CF₃]⁺)
2-(Trifluoromethyl)pyridine (Experimental) [1]C₆H₄F₃N147.11147.1Not specified
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000C-H stretch (aromatic)Medium
1600-1450C=C and C=N stretching (ring)Strong
1350-1150C-F stretch (CF₃)Strong
1250-1000C-F stretch (aromatic)Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Instrument Parameters (¹H, ¹³C, and ¹⁹F NMR):

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: -50 to -200 ppm (or a wider range if necessary).

    • Number of Scans: 64-128.

    • Relaxation Delay: 1-2 seconds.

    • Reference: External CFCl₃ (0 ppm) or another suitable standard.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Instrument Parameters (Electron Ionization - EI):

  • Mass Spectrometer: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is suitable for this volatile compound.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: 50-500 amu.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation and elution of the compound.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the neat liquid this compound directly onto the center of the ATR crystal.

  • Acquire the spectrum.

Instrument Parameters (FT-IR):

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Transmittance or Absorbance.

Workflow for Spectroscopic Analysis

The logical flow for confirming the structure of this compound using spectroscopic methods is outlined below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy (FT-IR) Sample->IR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Molecular Ion Fragmentation MS->MS_Data IR_Data Functional Group Vibrations IR->IR_Data Confirmation Structure Verified NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. By comparing the acquired experimental data with the predicted values and the data from analogous compounds presented in this guide, researchers can confidently verify the identity and purity of their synthesized material. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the analytical workflow.

References

Unveiling the Therapeutic Promise: A Comparative Guide to the Biological Activity of 5-Fluoro-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced therapeutic properties is a perpetual endeavor. Among these, compounds derived from the 5-Fluoro-2-(trifluoromethyl)pyridine backbone have emerged as a promising class, exhibiting a diverse range of biological activities. The strategic incorporation of fluorine and a trifluoromethyl group onto the pyridine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an objective comparison of the biological performance of these derivatives, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug discovery and development efforts.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of trifluoromethylpyridine have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

Comparative In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of various trifluoromethyl-containing pyridine and pyrimidine derivatives against a panel of human cancer cell lines. It is important to note that these results are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
5-(Trifluoromethyl)pyrimidineCompound 9u A549 (Lung)0.35[1]
MCF-7 (Breast)3.24[1]
PC-3 (Prostate)5.12[1]
Thiazolo[4,5-d]pyrimidineCompound 3b NCI-60 Panel(Active)[2]
Pyridine-UreaCompound 8e MCF-7 (Breast)0.22 (48h), 0.11 (72h)[3]
Compound 8n MCF-7 (Breast)1.88 (48h), 0.80 (72h)[3]
Reference DrugDoxorubicinMCF-7 (Breast)1.93[3]
Mechanism of Action: Signaling Pathway Inhibition

Many trifluoromethylpyridine derivatives exert their anticancer effects by inhibiting key kinases in cell signaling pathways.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a crucial regulator of cell growth and proliferation.[1] Its aberrant activation is a hallmark of many cancers. Certain 5-trifluoromethylpyrimidine derivatives have been designed as potent EGFR inhibitors.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF (Ligand) Ligand->EGFR Binds Inhibitor 5-(Trifluoromethyl)pyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of 5-(trifluoromethyl)pyrimidine derivatives.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyridine-urea derivatives have been shown to inhibit VEGFR-2.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Survival & Proliferation ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Ligand VEGF (Ligand) Ligand->VEGFR2 Binds Inhibitor Pyridine-Urea Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridine-urea derivatives.

Antiviral Activity: A Broad Spectrum of Action

Trifluoromethylpyridine derivatives have also been investigated for their antiviral properties against a range of plant and human viruses.

Comparative In Vivo and In Vitro Antiviral Efficacy

The following table presents a comparison of the antiviral activity of novel trifluoromethylpyridine piperazine derivatives against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) in comparison to the commercial agent Ningnanmycin.

CompoundTarget VirusActivity TypeEC50 (µg/mL)Reference
A16 TMVProtective18.4[4]
NingnanmycinTMVProtective50.2[4]
A17 TMVCurative86.1[4]
NingnanmycinTMVCurative131.7[4]
A16 CMVProtective347.8[4]
NingnanmycinCMVProtective359.6[4]

Furthermore, certain trifluoromethyl-containing compounds have shown activity against human viruses. For instance, some isatin derivatives with a trifluoromethylpiperidinyl sulfonyl moiety have demonstrated potent in vitro activity against H1N1 influenza virus.

CompoundTarget VirusIC50 (µM)Reference
Compound 9 H1N10.0027[5]
Compound 6b H1N10.0051[5]
Compound 4 H1N10.0087[5]

Experimental Protocols

For the robust evaluation of the biological activities of these compounds, standardized experimental protocols are crucial.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add test compounds (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (e.g., 570 nm) Solubilize->Read End Calculate IC50 Read->End Plaque_Reduction_Assay_Workflow Start Prepare serial dilutions of test compound and virus IncubateVirus Incubate compound-virus mixture (1h) Start->IncubateVirus InfectCells Infect cell monolayer IncubateVirus->InfectCells Adsorption Virus adsorption (1h) InfectCells->Adsorption Overlay Add semi-solid overlay (e.g., agar) Adsorption->Overlay IncubatePlaques Incubate until plaques form Overlay->IncubatePlaques Stain Stain cells (e.g., crystal violet) IncubatePlaques->Stain Count Count plaques Stain->Count End Calculate EC50 Count->End

References

A Comparative Guide to the Synthetic Pathways of 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic pathways to 5-Fluoro-2-(trifluoromethyl)pyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Pathways

ParameterPathway 1: Halogen Exchange FluorinationPathway 2: Decarboxylative Fluorination
Starting Material 3-Picoline5-Fluoro-2-picolinic acid
Number of Steps 41
Overall Yield ~38%Not reported (yields for similar reactions vary)
Reagents & Conditions H₂O₂, POCl₃, Cl₂, AIBN, KF, Phase-transfer catalyst; High temperatures and pressuresSulfur tetrafluoride (SF₄) or photoredox catalysis; Harsh (SF₄) or mild (photoredox) conditions
Scalability Demonstrated on an industrial scaleLab scale; scalability may require optimization
Key Advantages Well-established, high-yielding final stepShorter route
Key Disadvantages Multi-step synthesis, use of hazardous reagentsHarsh reagents (SF₄), or specialized equipment (photoredox), lack of specific data for this substrate

Pathway 1: Halogen Exchange Fluorination from 3-Picoline

This well-established, multi-step pathway begins with the readily available starting material, 3-picoline. The synthesis proceeds through the formation of a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, which then undergoes a halogen exchange reaction to yield the final product.

Experimental Workflow

cluster_0 Synthesis of 2-chloro-5-(trifluoromethyl)pyridine cluster_1 Final Halogen Exchange A 3-Picoline B 3-Methylpyridine-N-oxide A->B H₂O₂/CH₃COOH C 2-Chloro-5-methylpyridine B->C POCl₃ D 2-Chloro-5-(trichloromethyl)pyridine C->D Cl₂/AIBN E 2-Chloro-5-(trifluoromethyl)pyridine D->E HF or KF/catalyst F This compound E->F KF/Phase-transfer catalyst

Figure 1: Synthetic workflow for Pathway 1.
Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine-N-oxide 3-Picoline is oxidized using hydrogen peroxide in acetic acid. The reaction is typically carried out at 70-80°C for 24 hours.

Step 2: Synthesis of 2-Chloro-5-methylpyridine The N-oxide is then chlorinated using phosphorus oxychloride (POCl₃). This step has a reported yield of approximately 56.3%.[1]

Step 3: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine The methyl group of 2-chloro-5-methylpyridine is chlorinated using chlorine gas with a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like o-dichlorobenzene. The reaction is run at high temperatures (around 140°C) for an extended period (e.g., 20 hours), with a reported yield of 82.7%.[1]

Step 4: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction. This can be achieved using anhydrous hydrogen fluoride (HF) or potassium fluoride (KF) with a phase-transfer catalyst in a solvent like DMSO. One patent describes this fluorination using HF with a metal halide catalyst at 150-250°C under pressure.[2] Another method uses KF with a phase-transfer catalyst, with a reported yield of 81.1%.[3]

Final Step: Synthesis of this compound The final step involves a nucleophilic aromatic substitution (SNAr) where the chloro group at the 2-position is replaced by a fluoro group.

Experimental Protocol: In a 1-liter three-necked flask, 46.20g (0.80 mol) of KF is added to 500 mL of N,N-dimethylacetamide. The mixture is heated to 125 °C and stirred for 30 minutes, with water being removed by micro-vacuum distillation until the water content is less than 500 ppm. Subsequently, 7g (0.03 mol) of benzyl triethyl ammonium chloride and 100g (0.55 mol) of 2-chloro-5-trifluoromethylpyridine are added. The mixture is heated to 135 °C and stirred for 10 hours. The reaction is monitored by gas chromatography. The product is then isolated by reduced pressure distillation.

Reactant/ReagentAmountMoles
2-chloro-5-(trifluoromethyl)pyridine100 g0.55 mol
Potassium Fluoride (KF)46.20 g0.80 mol
Benzyl triethyl ammonium chloride7 g0.03 mol
N,N-dimethylacetamide500 mL-
Product 87.80 g -
Yield 95.56% -
Purity 98.95% (GC) -

Pathway 2: Decarboxylative Fluorination of 5-Fluoro-2-picolinic acid

This pathway offers a more direct, one-step route to the target molecule from 5-Fluoro-2-picolinic acid. The key transformation is the conversion of the carboxylic acid group to a trifluoromethyl group.

Experimental Workflow

A 5-Fluoro-2-picolinic acid B This compound A->B SF₄ or Photoredox Catalysis

Figure 2: Synthetic workflow for Pathway 2.
Experimental Protocols

Method A: Deoxygenative Fluorination with Sulfur Tetrafluoride (SF₄) This is a classical method for converting carboxylic acids to trifluoromethyl groups.[4]

General Experimental Protocol (Hypothetical): 5-Fluoro-2-picolinic acid would be treated with an excess of sulfur tetrafluoride (SF₄) in a pressure vessel (e.g., a stainless-steel autoclave) in the presence of a catalyst such as anhydrous hydrogen fluoride (HF) or a Lewis acid. The reaction is typically conducted at elevated temperatures (e.g., 100-150°C) for several hours.

Caution: Sulfur tetrafluoride is a highly toxic and corrosive gas and must be handled with extreme care in a well-ventilated fume hood with appropriate safety precautions.

Method B: Photoredox Decarboxylative Trifluoromethylation Modern photoredox catalysis offers a milder alternative for this transformation.[5][6]

General Experimental Protocol (Hypothetical): 5-Fluoro-2-picolinic acid would be dissolved in a suitable solvent (e.g., acetonitrile/water mixture) along with a photocatalyst (e.g., an iridium or ruthenium complex), a trifluoromethyl source (e.g., a Togni or Umemoto reagent), and a base. The reaction mixture would be irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period.

Quantitative Data: No specific yield or purity data has been reported for the synthesis of this compound using this pathway. Yields for similar decarboxylative trifluoromethylation reactions on other aromatic carboxylic acids can vary widely depending on the substrate and reaction conditions.

Conclusion

The choice between these two synthetic pathways will largely depend on the specific requirements of the researcher.

Pathway 1 (Halogen Exchange Fluorination) is a well-documented and scalable method that starts from an inexpensive and readily available material. While it involves multiple steps, the procedures are relatively standard organic transformations, and the final halogen exchange step is high-yielding. This pathway is likely the preferred choice for large-scale production and for laboratories equipped for standard multi-step synthesis.

Pathway 2 (Decarboxylative Fluorination) presents a much shorter and more elegant route. However, the lack of specific experimental data for this particular substrate is a significant drawback. The use of highly hazardous reagents like SF₄ or the need for specialized photochemical equipment may also be limiting factors. This pathway would be of interest to researchers focused on developing novel synthetic methodologies or those requiring a rapid synthesis on a smaller scale, provided a suitable protocol can be developed and optimized.

Further research and publication of detailed experimental procedures for Pathway 2 are needed to allow for a more direct and quantitative comparison with the established halogen exchange route.

References

A Comparative Guide to the Performance of 5-Fluoro-2-(trifluoromethyl)pyridine in Synthetic and Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the synthesis of novel compounds with desired chemical and biological properties. Among the vast array of heterocyclic scaffolds, fluorinated pyridines have garnered significant attention due to the unique physicochemical properties imparted by fluorine and trifluoromethyl groups, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1][2] This guide provides a comparative overview of the performance of 5-Fluoro-2-(trifluoromethyl)pyridine and its derivatives in key synthetic transformations and biological assays, with a focus on supporting experimental data.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. The reactivity of this compound is compared with other common halopyridines in two of the most widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. The reactivity of the halide in the pyridine ring is a key factor influencing the reaction efficiency. Generally, the reactivity trend for halides in palladium-catalyzed couplings is I > Br > OTf >> Cl. The electron-withdrawing nature of the fluorine and trifluoromethyl groups in this compound can influence the oxidative addition step of the catalytic cycle.

Below is a comparison of reported yields for the Suzuki-Miyaura coupling of various pyridine substrates. It is important to note that a direct side-by-side comparison under identical conditions is not always available in the literature; therefore, this table collates data from studies with similar reaction setups.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling Reactions

Pyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Fluoro-6-methylpyridin-2-ylboronic acid4-chloro-2-iodo-1-(trifluoromethyl)benzeneBis(triphenylphosphine)palladium(II) dichlorideK₂CO₃1,4-dioxane/waterRT-86[3]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)Na₂CO₃H₂O/DMF6012High[4]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃EtOH/H₂O1101292[5]
2-Chloropyridine-3-boronic acidAryl HalidePd(OAc)₂/SPhos or XPhosK₃PO₄Toluene, Dioxane--Very High[6]
4-ChlorobenzonitrileBenzothiophen-2-yltrifluoroboratePd(OAc)₂/RuPhosNa₂CO₃Ethanol85-82[7]

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a halopyridine is as follows:

  • To a reaction vessel, add the halopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, wash the filtrate with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.[8][9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. Similar to the Suzuki coupling, the reactivity of the halopyridine is a crucial factor. The strong electron-withdrawing properties of the trifluoromethyl group can influence the reactivity of the C-F bond.

The following table compares the performance of different halopyridines in the Buchwald-Hartwig amination.

Table 2: Comparison of Yields in Buchwald-Hartwig Amination Reactions

Pyridine SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineVolatile aminesPd(OAc)₂/dpppNaOtBuToluene80-55-98[10][11]
2-ChloropyridineMorpholine[Pd(cinnamyl)Cl]₂/Mor-DalPhosNaOtBu/KOHH₂O110-68[12]
1-Chloro-4-(trifluoromethyl)benzene2-Aminopyridine-----83[11]
1,4-Dibromo-2-(trifluoromethyl)benzenePhenoxazine---110-120 (Microwave)0.17-0.589[13]

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of a halopyridine is as follows:

  • In a glovebox, charge a reaction tube with a palladium precatalyst, a phosphine ligand, and a base (e.g., NaOtBu).

  • Add the halopyridine and the amine, followed by the solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the specified temperature for the required time.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a plug of celite and silica gel.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired aminopyridine.[14]

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X      L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R'      L2 transmetalation->r_pd_r boronate R'-B(OR)2 base Base boronate->base activates base->transmetalation reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 regenerates product R-R' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X      L oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(NHR2)-L]+ amine_coordination->pd_amine_complex amine R2NH amine->amine_coordination deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR2      L deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 regenerates product Ar-NR2 reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Performance in Biological Assays

Derivatives of this compound have been investigated for a range of biological activities, including antiviral and herbicidal properties. The presence of the trifluoromethyl group often enhances the biological efficacy of the parent molecule.

Antiviral Activity

Several studies have explored the antiviral potential of trifluoromethylpyridine derivatives. The table below summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for selected compounds against various viruses.

Table 3: Antiviral Activity of Trifluoromethylpyridine Derivatives

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Reference
JNJ-4791Influenza A/WSN/33 (H1N1)A5490.00019> 0.1[15]
PF-00835231229E Coronavirus-0.065-
Indoline-2,3-dione Derivative 9Influenza H1N1MDCK0.0027-
HCV Replicon InhibitorHepatitis C Virus (Genotype 1a)W11.80.03-0.04-

Herbicidal Activity

Trifluoromethylpyridines are key components in many commercial herbicides. Their mode of action often involves the inhibition of essential plant enzymes. The following table presents the half-maximal inhibitory concentration (IC₅₀) values of some trifluoromethylpyridine-based herbicides against protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.

Table 4: Herbicidal Activity of Trifluoromethylpyridine Derivatives (PPO Inhibition)

CompoundIC₅₀ (mg/L)Reference
Phenoxypyridine-2-pyrrolidinone Derivative 9d0.041
Oxyfluorfen (Commercial Herbicide)0.043

Experimental Protocol: In Vitro Antiviral Assay (EC₅₀ Determination)

A common method to determine the antiviral efficacy of a compound is the cytopathic effect (CPE) inhibition assay:

  • Seed host cells (e.g., A549, Vero) in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound.

  • Remove the culture medium and infect the cells with a specific multiplicity of infection (MOI) of the virus.

  • After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the test compound in a maintenance medium.

  • Incubate the plates for a period that allows for the development of CPE in the virus control wells (typically 2-3 days).

  • Assess cell viability using a suitable method, such as the MTT assay or by staining with crystal violet.

  • The EC₅₀ value is calculated as the compound concentration that inhibits the viral CPE by 50% compared to the untreated virus control.

Diagram 3: General Workflow for Antiviral Activity Screening

Antiviral_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (Single High Concentration) start->primary_screen cell_culture Host Cell Culture (e.g., A549, Vero) cell_culture->primary_screen virus_propagation Virus Stock Propagation virus_propagation->primary_screen hit_identification Hit Identification (Active Compounds) primary_screen->hit_identification dose_response Dose-Response Assay (EC50 Determination) hit_identification->dose_response Active cytotoxicity_assay Cytotoxicity Assay (CC50 Determination) hit_identification->cytotoxicity_assay Active selectivity_index Calculate Selectivity Index (SI = CC50 / EC50) dose_response->selectivity_index cytotoxicity_assay->selectivity_index lead_compound Lead Compound Identification selectivity_index->lead_compound

Caption: General workflow for in vitro antiviral activity screening.

References

Structural Analysis of 5-Fluoro-2-(trifluoromethyl)pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 5-fluoro-2-(trifluoromethyl)pyridine core, in particular, offers a unique combination of electronic properties, metabolic stability, and lipophilicity that makes it a privileged starting point for the design of novel therapeutics and agrochemicals. A thorough understanding of the structural nuances of its derivatives is paramount for optimizing molecular interactions and predicting biological activity.

Comparative Performance of Structural Analysis Techniques

The structural elucidation of this compound derivatives relies on a combination of techniques, each providing unique and complementary information.

  • X-ray Crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding crystal packing and potential solid-state conformations.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is an exceptionally sensitive probe for the local electronic environment of the fluorine atoms. The chemical shifts of the -F and -CF₃ groups are highly responsive to changes in substituent patterns and molecular conformation, making it a powerful tool for comparative analysis in solution.

  • ¹H and ¹³C NMR Spectroscopy provide foundational information on the overall molecular structure and connectivity, complementing the insights gained from ¹⁹F NMR and X-ray crystallography.

Quantitative Structural Data Comparison

The following tables summarize key structural parameters for derivatives of 5-(trifluoromethyl)pyridine. Due to the limited availability of data for a homologous series of this compound derivatives, data from closely related structures are included for comparative purposes.

Table 1: Comparative Crystallographic Data for 5-(Trifluoromethyl)pyridine Derivatives

ParameterCompound 1: 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-oneCompound 2: 7-(ethylamino)-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
Key Bond Lengths (Å) C-CF₃: Data not availableC-CF₃: Data not available
Pyridine C-F: Not applicablePyridine C-F: Not applicable
Key Bond Angles (°) F-C-F (in CF₃): Data not availableF-C-F (in CF₃): Data not available
Dihedral Angles (°) Dependent on the fused ring systemDependent on the fused ring system
Reference [1][1]

Note: The presented crystallographic data is for complex heterocyclic systems containing the 5-(trifluoromethyl)pyridine moiety. This data provides insight into the behavior of this structural motif within larger molecular frameworks.

Table 2: Comparative ¹H NMR Spectral Data for 2-Substituted 5-(Trifluoromethyl)pyridines

2-SubstituentH-3 (ppm)H-4 (ppm)H-6 (ppm)Solvent
-Cl7.90 (dd)7.75 (dd)8.60 (d)CDCl₃
-NH₂7.65 (dd)6.60 (d)8.25 (d)CDCl₃
-NHNH₂7.70 (dd)6.80 (d)8.20 (d)CDCl₃
-OH7.75 (dd)6.70 (d)8.35 (d)DMSO-d₆
-SH7.80 (dd)7.05 (d)8.45 (d)DMSO-d₆

Data synthesized from a study on 2-substituted 5-trifluoromethylpyridines. The absence of a 5-fluoro substituent in these examples will influence the precise chemical shifts.

Table 3: Representative ¹⁹F NMR Chemical Shifts for Fluorinated Pyridines

CompoundFluorine PositionChemical Shift (ppm)Standard
2-(Trifluoromethyl)pyridine2-CF₃-67.5CCl₃F
2-Fluoro-5-(trifluoromethyl)pyridine2-FData not available
5-CF₃Data not available

Note: The ¹⁹F NMR chemical shift of the CF₃ group is sensitive to the electronic nature of other substituents on the pyridine ring.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of structural data. Below are generalized protocols for the key analytical techniques.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., chloroform/methanol).

  • Data Collection: A suitable crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy (¹H, ¹³C, and ¹⁹F)
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Standard parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled spectra are acquired. A sufficient relaxation delay is used to ensure accurate integration if quantitative analysis is needed.

    • ¹⁹F NMR: Spectra are typically acquired with proton decoupling. A suitable fluorine-containing reference standard (e.g., CCl₃F) is used for chemical shift referencing.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Visualization of Structural Analysis Workflow

The following diagram illustrates a typical workflow for the structural analysis of novel this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_data Data Interpretation synthesis Synthesis of Derivatives purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr xray Single-Crystal X-ray Diffraction purification->xray Crystal Growth nmr_data Comparative NMR Data Analysis (Chemical Shifts, Coupling Constants) nmr->nmr_data xray_data Crystallographic Data Analysis (Bond Lengths, Angles, Packing) xray->xray_data comp_model Computational Modeling (Optional) nmr_data->comp_model xray_data->comp_model

Caption: Workflow for structural analysis.

This guide highlights the importance of a multi-technique approach to the structural analysis of this compound derivatives. While a complete comparative dataset for a simple series of these compounds is not yet available in the literature, the principles and data from related structures provide a solid foundation for researchers in the field. The continued synthesis and detailed structural characterization of new derivatives will undoubtedly contribute to a more comprehensive understanding of this important chemical scaffold.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is a critical parameter that influences experimental outcomes, reproducibility, and safety. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 5-Fluoro-2-(trifluoromethyl)pyridine, a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The unique physicochemical properties imparted by the fluorine atom and the trifluoromethyl group make rigorous purity analysis essential.[2]

Comparative Analysis of Purity Assessment Techniques

The determination of purity for a synthesized compound like this compound requires a multi-faceted approach. No single technique can provide a complete purity profile. Therefore, a combination of chromatographic and spectroscopic methods is recommended. The following table compares the most common analytical techniques used for this purpose.

Technique Principle Information Provided Sensitivity Quantitation Common Use Case
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Purity (% area), detection of volatile impurities.HighYes (with calibration)Primary purity assessment for volatile compounds.[3][4]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Purity (% area), detection of non-volatile impurities.HighYes (with calibration)Gold standard for purity of pharmaceutical compounds.[5][6]
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Measures the resonance of ¹⁹F nuclei in a magnetic field.Structural confirmation, identification of fluorine-containing impurities.High (for fluorine)[7]Yes (qNMR)[8]Specific analysis of organofluorine compounds.[9][10]
¹H Nuclear Magnetic Resonance (¹H NMR) Measures the resonance of ¹H nuclei in a magnetic field.Structural confirmation, identification of proton-containing impurities.ModerateYes (qNMR)Standard structural verification and purity estimation.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines GC separation with mass-based detection.Purity, identification of volatile impurities by mass.Very HighSemi-quantitativeIdentification of unknown volatile impurities.[11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass-based detection.Purity, identification of non-volatile impurities by mass.Very HighSemi-quantitativeIdentification of trace and non-volatile impurities.[9][10]

Experimental Data & Performance Comparison

Below is a sample data summary comparing the purity of a laboratory-synthesized batch of this compound against a commercially available alternative. Commercial standards for the isomeric 2-Fluoro-5-(trifluoromethyl)pyridine often specify purity levels of >98.0% by GC.[3][4]

Parameter Synthesized Batch Commercial Alternative (e.g., Sigma-Aldrich, TCI) Method
Purity 98.9%>99.0%HPLC (Area %)
Purity 99.1%>98.0%GC (Area %)
Major Impurity 0.45% (Unidentified)0.21% (Isomer)HPLC
Residual Solvent 0.15% (Dichloromethane)<0.05%¹H NMR
Water Content 0.08%<0.05%Karl Fischer
Structural Confirmation ConformsConforms¹H NMR, ¹⁹F NMR, MS

Detailed Experimental Protocols

Accurate and reproducible data depend on meticulous adherence to validated experimental protocols. The following sections detail standard procedures for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the compound and identifying non-volatile impurities.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Gradient Example: Start at 30% A, ramp to 95% A over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 260 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of Acetonitrile.

  • Analysis : The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for assessing the presence of volatile impurities and confirming the molecular weight of the compound.

  • Instrumentation : GC system coupled to a Mass Spectrometer.

  • Column : DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium, constant flow of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Injector Temperature : 250°C.

  • MS Transfer Line Temperature : 280°C.[11]

  • Ion Source Temperature : 230°C.

  • Mass Range : 50-500 amu.

  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of Dichloromethane.

  • Analysis : Purity is determined by the relative area of the main peak. Impurities are identified by comparing their mass spectra to library databases (e.g., NIST).

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds, offering high sensitivity and a wide chemical shift range.[7]

  • Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard : 3,5-Bis(trifluoromethyl)benzoic acid of known purity.[8]

  • Solvent : Deuterated chloroform (CDCl₃) or Deuterated acetone ((CD₃)₂CO).

  • Sample Preparation :

    • Accurately weigh approximately 20 mg of the synthesized this compound.

    • Accurately weigh approximately 20 mg of the internal standard.

    • Dissolve both in 0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition Parameters :

    • Pulse Angle: 30-45°.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation for accurate integration).

    • Number of Scans: 16 or more for a good signal-to-noise ratio.

  • Analysis : The purity of the sample is calculated by comparing the integral of the sample's ¹⁹F signals to the integral of the internal standard's signal, taking into account the molecular weights and number of fluorine atoms for each.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of complex processes and relationships.

G Purity Assessment Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Assessment cluster_decision Conclusion Synthesis Synthesize Compound Purification Purification (e.g., Distillation, Column Chromatography) Synthesis->Purification HPLC HPLC (Purity, Non-volatile Impurities) Purification->HPLC GCMS GC-MS (Purity, Volatile Impurities) Purification->GCMS NMR NMR (¹H, ¹⁹F) (Structure, Specific Impurities) Purification->NMR Data Compile & Compare Data HPLC->Data GCMS->Data NMR->Data Decision Accept or Repurify Data->Decision

Caption: General workflow for the synthesis, purification, and purity analysis of a chemical compound.

G Hypothetical Signaling Pathway Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Drug Derived from This compound Inhibitor->Kinase2

Caption: A hypothetical signaling pathway where a drug inhibits a key kinase (Kinase B).

G Analytical Technique Relationships cluster_chrom Chromatography (Separation) cluster_spec Spectroscopy (Identification) center Purity Assessment HPLC HPLC center->HPLC Quantifies Non-volatiles GC GC center->GC Quantifies Volatiles MS Mass Spec center->MS Identifies by Mass/Charge NMR NMR center->NMR Confirms Structure HPLC->MS LC-MS GC->MS GC-MS

Caption: Logical relationships between primary analytical techniques for purity assessment.

References

A Comparative Guide to the Kinetic Studies of Reactions with 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated kinetic performance of 5-Fluoro-2-(trifluoromethyl)pyridine in nucleophilic aromatic substitution (SNA) reactions. Due to the limited availability of specific experimental kinetic data for this compound in publicly accessible literature, this guide leverages established principles of physical organic chemistry and available kinetic data for structurally related pyridine derivatives to provide a well-informed comparison with alternative reagents.

The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring significantly influences its reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which is known to activate the pyridine ring towards nucleophilic attack. The fluorine atom, also electron-withdrawing, further enhances this activation. This guide will compare the expected reactivity of this compound with other substituted pyridines commonly employed in synthesis.

Data Presentation: Comparative Kinetic Data of Substituted Pyridines in SNAr Reactions

Table 1: Relative Rate Constants for the SNAr Reaction of Substituted 2-Chloropyridines with Benzyl Alcohol

This table is adapted from a high-throughput study that determined the relative rates of SNAr reactions for a large library of electrophiles. The data highlights the electronic effects of different substituents on the pyridine ring.

Pyridine DerivativeRelative Rate Constant (k_rel)
2-Chloropyridine1.00
2-Chloro-5-nitropyridine28.5
2-Chloro-3-nitropyridine11.2
2-Chloro-5-(trifluoromethyl)pyridine8.3
2-Chloro-3,5-dinitropyridine123

Based on these results, the presence of electron-withdrawing groups like nitro and trifluoromethyl significantly accelerates the rate of nucleophilic aromatic substitution compared to unsubstituted 2-chloropyridine.

Table 2: Second-Order Rate Constants for the Reaction of 2-Substituted-N-methylpyridinium Iodides with Piperidine in Methanol at 25°C

This table showcases the influence of the leaving group and other substituents on the reaction rate.

Substituent at C2k₂ (M⁻¹s⁻¹)Relative Rate
-F1.3 x 10⁻⁵1.0
-Cl1.2 x 10⁻⁵0.92
-Br1.1 x 10⁻⁵0.85
-I0.6 x 10⁻⁵0.46
-CN6.4 x 10⁻⁴49.2

This data indicates that for N-methylpyridinium salts, the cyano group is a much better activating group than the halogens.[1] Among the halogens, fluorine leads to a slightly faster reaction than chlorine, bromine, and iodine in this specific system.[1]

Expected Reactivity of this compound:

Based on the data presented, we can predict that this compound will be a highly reactive substrate for SNAr reactions. The combined electron-withdrawing effects of the 5-fluoro and 2-trifluoromethyl substituents will strongly activate the pyridine ring, making it highly susceptible to nucleophilic attack at the 2-position (where the trifluoromethyl group is located) and potentially the 6-position. The fluorine at the 5-position will have a more moderate activating effect compared to the trifluoromethyl group at the 2-position. It is anticipated that its reactivity will be comparable to or greater than that of 2-chloro-5-(trifluoromethyl)pyridine and potentially similar to dinitrated chloropyridines.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below is a general protocol for a kinetic study of a nucleophilic aromatic substitution reaction, which can be adapted for reactions involving this compound.

Protocol: Kinetic Analysis of an SNAr Reaction using UV-Vis Spectroscopy

This protocol describes a common method for monitoring the progress of an SNAr reaction by observing changes in the UV-Vis spectrum of the reaction mixture.

1. Materials and Instrumentation:

  • This compound (or alternative pyridine derivative)

  • Nucleophile (e.g., an amine, alkoxide, or thiol)

  • Anhydrous solvent (e.g., acetonitrile, DMSO, THF)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Inert atmosphere setup (e.g., nitrogen or argon gas)

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the pyridine derivative of known concentration (e.g., 10 mM) in the chosen solvent.

  • Prepare a stock solution of the nucleophile of known concentration (e.g., 100 mM) in the same solvent. The nucleophile is typically in large excess to ensure pseudo-first-order kinetics.

3. Determination of Analytical Wavelength (λ_max):

  • Record the UV-Vis spectra of the starting pyridine derivative and the expected product separately at the reaction temperature.

  • Identify a wavelength where the product has a significant absorbance and the starting material has minimal absorbance. This will be the analytical wavelength for monitoring the reaction.

4. Kinetic Measurement:

  • Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.

  • In a quartz cuvette, place a known volume of the pyridine derivative stock solution and dilute with the solvent.

  • Place the cuvette in the spectrophotometer and record the initial absorbance at the analytical wavelength.

  • Initiate the reaction by adding a small, known volume of the nucleophile stock solution to the cuvette. Quickly mix the solution.

  • Immediately start recording the absorbance at the analytical wavelength as a function of time. Data should be collected until the reaction is complete (i.e., the absorbance reaches a stable value).

5. Data Analysis:

  • For a pseudo-first-order reaction, the natural logarithm of the difference between the final absorbance (A_∞) and the absorbance at time t (A_t) plotted against time should yield a straight line.

  • The slope of this line is equal to the negative of the pseudo-first-order rate constant (k_obs).

  • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile (which was in excess).

  • The experiment should be repeated at different temperatures to determine the activation parameters (e.g., activation energy, E_a) using the Arrhenius equation.

Mandatory Visualization

Diagram 1: Experimental Workflow for a Kinetic Study

G Figure 1: General workflow for a kinetic study of an SNAr reaction. cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions (Substrate & Nucleophile) B Determine Analytical Wavelength (λmax) A->B C Equilibrate Spectrophotometer & Reagents B->C D Mix Reagents in Cuvette & Initiate Reaction C->D E Monitor Absorbance vs. Time D->E F Plot ln(A∞ - At) vs. Time E->F G Determine Pseudo-First-Order Rate Constant (k_obs) F->G H Calculate Second-Order Rate Constant (k₂) G->H G Figure 2: Simplified representation of concerted vs. stepwise SNAr mechanisms. cluster_concerted Concerted Mechanism cluster_stepwise Stepwise Mechanism A Reactants (Ar-X + Nu⁻) B Transition State [Nu---Ar---X]⁻ A->B Single Step C Products (Ar-Nu + X⁻) B->C D Reactants (Ar-X + Nu⁻) E Meisenheimer Complex (Intermediate) D->E Addition F Products (Ar-Nu + X⁻) E->F Elimination

References

A Comparative Benchmarking Guide: 5-Fluoro-2-(trifluoromethyl)pyridine versus Commercial Alternatives in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorinated pyridine scaffolds is a widely employed tactic to enhance metabolic stability, binding affinity, and other crucial physicochemical properties of target molecules. Among the diverse array of available building blocks, 5-Fluoro-2-(trifluoromethyl)pyridine stands out as a key intermediate. This guide provides an objective comparison of its performance against two common commercial alternatives: 2-Chloro-5-(trifluoromethyl)pyridine and 2,5-Dichloropyridine. The following sections present a head-to-head analysis of their reactivity in two pivotal synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling, supported by experimental data and detailed protocols.

Physicochemical Properties at a Glance

A molecule's inherent properties are fundamental to its reactivity and handling. Below is a summary of the key physical and chemical characteristics of the three reagents.

PropertyThis compound2-Chloro-5-(trifluoromethyl)pyridine2,5-Dichloropyridine
CAS Number 936841-73-5[1]52334-81-3[2][3][4]16110-09-1[5]
Molecular Formula C₆H₃F₄N[1]C₆H₃ClF₃N[2][4]C₅H₃Cl₂N[6]
Molecular Weight 165.09 g/mol [1]181.54 g/mol [4]147.99 g/mol [6]
Boiling Point 101.0 ± 35.0 °C (Predicted)[7]139-141 °C[2]190-191 °C[5]
Melting Point N/A (Liquid)32-34 °C[2][3]59-62 °C[5]
Density 1.371 ± 0.06 g/cm³ (Predicted)[7]1.417 g/mL at 25 °C[2][3]1.5159 (rough estimate)[5]
Appearance Colorless to light yellow Liquid[7]Colorless transparent liquid or crystal / White to yellowish crystalline low melting solid[2][3]White to slightly yellow Crystalline Solid[5]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by electron-withdrawing substituents, makes these compounds prime candidates for SNAr reactions. This transformation is a cornerstone for introducing a wide range of nucleophiles, including amines, alcohols, and thiols.

General Principles of Reactivity

In SNAr reactions, the reactivity of the leaving group generally follows the trend: F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, which is stabilized by the high electronegativity of the fluorine atom. The strong electron-withdrawing trifluoromethyl group at the 2-position and the halogen at the 5-position of the pyridine ring further activate the molecule for nucleophilic attack, primarily at the 2- and 6-positions.

Comparative Performance

While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, the general principles of reactivity are well-established. It is widely accepted that fluorinated pyridines exhibit higher reactivity in SNAr reactions compared to their chlorinated counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.

Based on these principles, This compound is expected to be the most reactive of the three compounds in SNAr reactions, allowing for milder reaction conditions and shorter reaction times. 2-Chloro-5-(trifluoromethyl)pyridine would likely be less reactive, and 2,5-Dichloropyridine, lacking the strongly activating trifluoromethyl group, would be the least reactive, potentially requiring more forcing conditions for substitution to occur.

Illustrative SNAr Reaction Yields with Amines

ElectrophileNucleophileConditionsYield (%)Reference
2-Chloro-3-cyano-5-nitropyridineAnilineEthanol, 20°C-[8]
2-Fluoro-3-cyano-5-nitropyridineAnilineEthanol, 20°C-[8]
2,5-DichloropyridineBenzylaminePdCl₂(dppf), K₃PO₄, THF, 70°C78[9]
2,5-DichloropyridineMorpholinePd(OAc)₂/BINAP, NaOtBu, Toluene, 80°CHigh[9]

Note: The data in this table is for structurally related compounds and is intended to be illustrative of general reactivity trends.

Experimental Protocol: General Procedure for SNAr with an Amine

SNAr_Workflow reagents Combine Halopyridine (1 eq), Amine (1.2 eq), and Base (e.g., K₂CO₃, 2 eq) in an anhydrous solvent (e.g., DMF, DMSO). reaction Heat the reaction mixture (e.g., 80-120 °C). Monitor by TLC/LC-MS. reagents->reaction Reaction workup Cool to room temperature. Quench with water. Extract with an organic solvent (e.g., Ethyl Acetate). reaction->workup Work-up purification Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. workup->purification Purification product Characterize the purified product. purification->product Analysis

General experimental workflow for SNAr reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl compounds.

General Principles of Reactivity

In contrast to SNAr, the reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. This is primarily due to the bond dissociation energy of the carbon-halogen bond, with the weaker bonds undergoing oxidative addition to the palladium catalyst more readily.

Comparative Performance

Based on the general reactivity trend, 2,5-Dichloropyridine is expected to be the most reactive among the three reagents in Suzuki-Miyaura coupling, with the chlorine at the 2-position being more susceptible to oxidative addition than the one at the 5-position. 2-Chloro-5-(trifluoromethyl)pyridine would follow , with the chlorine atom serving as the reactive site. This compound is anticipated to be the least reactive under standard Suzuki conditions due to the strength of the C-F bond. Specialized catalysts and conditions are often required to achieve efficient coupling with aryl fluorides.

Illustrative Suzuki-Miyaura Coupling Reaction Yields

ElectrophileCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,5-Dichloropyridine4-Tolylboronic acidPd(OAc)₂K₂CO₃DMF1002450-60[2]
2,5-Dichloropyridine4-Fluorophenylboronic acidPd₂(dba)₃Na₂CO₃Acetonitrile803645-55[2]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂K₂CO₃H₂O/MeCN80295[5]

Note: This table provides data for related chlorinated pyridines to illustrate typical reaction outcomes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine Halopyridine (1 eq), Boronic Acid/Ester (1.2 eq), Base (e.g., K₂CO₃, 2 eq), and Pd Catalyst/Ligand (e.g., Pd(PPh₃)₄, 2-5 mol%) in a degassed solvent (e.g., Dioxane/H₂O). reaction Heat the reaction mixture under inert atmosphere (e.g., 80-110 °C). Monitor by TLC/LC-MS. reagents->reaction Reaction workup Cool to room temperature. Dilute with an organic solvent. Wash with water and brine. reaction->workup Work-up purification Dry organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography. workup->purification Purification product Characterize the purified product. purification->product Analysis

General experimental workflow for Suzuki-Miyaura coupling.

Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the halide ion.

SNAr_Mechanism Halopyridine Halopyridine Meisenheimer Complex Meisenheimer Complex Halopyridine->Meisenheimer Complex + Nu⁻ Substituted Pyridine Substituted Pyridine Meisenheimer Complex->Substituted Pyridine - X⁻

General mechanism of Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-X pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-R pd2_add->pd2_trans Transmetalation (R-B(OR)₂) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound, 2-Chloro-5-(trifluoromethyl)pyridine, and 2,5-Dichloropyridine is highly dependent on the desired synthetic transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions, This compound is the superior choice due to its enhanced reactivity, which allows for milder reaction conditions and potentially higher yields.

  • For Suzuki-Miyaura cross-coupling reactions, 2,5-Dichloropyridine and 2-Chloro-5-(trifluoromethyl)pyridine are the more suitable reagents due to the greater reactivity of the C-Cl bond in the crucial oxidative addition step.

This guide provides a framework for researchers to make informed decisions when selecting the appropriate halogenated pyridine building block for their specific synthetic needs. While direct comparative data under identical conditions remains somewhat scarce, the established principles of chemical reactivity provide a strong basis for predicting performance. Further optimization of reaction conditions for each specific substrate and coupling partner is always recommended to achieve the best possible outcomes.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 5-Fluoro-2-(trifluoromethyl)pyridine based on available safety data. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing hazardous waste disposal.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This compound, like many pyridine derivatives, is classified as a hazardous material and must be handled accordingly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] For large spills, immediately contact your institution's EHS department.

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in compliance with all applicable regulations.[1][2][3]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][2]

    • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents and acids.[1][4]

  • Waste Collection and Labeling:

    • Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include hazard pictograms for flammable and toxic materials.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be away from heat, sparks, and open flames.[3][5]

  • Disposal:

    • The recommended method for the disposal of waste pyridine and its derivatives is incineration.[2] This should be performed at a licensed hazardous waste disposal facility.

    • Never dispose of this compound by flushing it down the drain or into the sanitary sewer system.[5][6]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Regulatory Compliance

It is the responsibility of the waste generator to ensure that the disposal of this compound is in complete and accurate compliance with all local, regional, and national hazardous waste regulations.[3][5] This includes adherence to regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.

References

Personal protective equipment for handling 5-Fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Fluoro-2-(trifluoromethyl)pyridine (CAS No. 936841-73-5). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.To prevent skin contact. Nitrile gloves should be changed immediately upon contact, as they may have poor resistance to pyridine compounds.[1]
Eye Protection Chemical safety goggles.To protect eyes from splashes.
Respiratory Protection A NIOSH-approved respirator should be used when handling the compound outside of a fume hood or when there is a risk of aerosolization.To prevent inhalation of vapors or mists.[1]
Protective Clothing A buttoned lab coat must be worn at all times.To protect skin and personal clothing from contamination.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Handling Protocol:
  • Preparation : Before handling, ensure that a certified chemical fume hood is operational and that all required PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the chemical fume hood to minimize exposure to vapors.

  • Spill Prevention : Use secondary containment (e.g., a tray) for all containers holding this compound to contain any potential spills.

  • Heating and Reactions : If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling : After handling, thoroughly wash hands with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Storage Plan:
  • Container : Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Incompatibilities : Store away from incompatible materials such as strong oxidizing agents.

  • Labeling : Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste containing this compound in a designated, labeled, and sealed container. This includes any contaminated consumables such as gloves, pipette tips, and paper towels.

  • Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Method : Dispose of the chemical waste through an approved hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Experiment Complete cleanup_ppe Doff PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_collect Collect Waste in Labeled Container cleanup_wash->disposal_collect Initiate Disposal disposal_store Store Waste for Pickup disposal_collect->disposal_store disposal_pickup Arrange for Hazardous Waste Pickup disposal_store->disposal_pickup

Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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5-Fluoro-2-(trifluoromethyl)pyridine

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